1,2-Didehydrocryptotanshinone
Description
The exact mass of the compound this compound is 294.125594432 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1,6,6-trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJUZYYCHNUSC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345579 | |
| Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891854-92-5 | |
| Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 1,2-Didehydrocryptotanshinone: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didehydrocryptotanshinone is a lipophilic diterpenoid and a structural analogue of cryptotanshinone (B1669641), one of the key bioactive constituents isolated from the roots of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the natural source, isolation, and purification of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development. While specific detailed protocols for this compound are not extensively documented in publicly available literature, this guide synthesizes the established methodologies for the extraction and separation of the broader class of tanshinones, providing a robust framework for its isolation.
Natural Source
The primary and confirmed natural source of this compound is the dried root of Salvia miltiorrhiza Bunge , also known as Danshen. This plant is a member of the Lamiaceae family and is native to China and Japan. The roots of S. miltiorrhiza are rich in a variety of bioactive compounds, which are broadly classified into two major groups: the water-soluble phenolic acids and the fat-soluble tanshinones. This compound belongs to the latter group. While other Salvia species, such as Salvia glutinosa, are known to contain tanshinones, S. miltiorrhiza remains the most significant and commercially utilized source.
General Isolation and Purification Workflow
The isolation of this compound from Salvia miltiorrhiza follows a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is outlined below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
The following protocols are based on established methods for the isolation of major tanshinones from Salvia miltiorrhiza and can be adapted for the targeted isolation of this compound.
Preparation of Crude Extract
This initial step aims to extract the lipophilic compounds, including tanshinones, from the dried plant material.
Methodology:
-
Grinding: The dried roots of Salvia miltiorrhiza (1 kg) are powdered to a coarse consistency to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed for 2 hours and repeated twice to ensure maximum yield.[1]
-
Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract rich in tanshinones.[1]
Enrichment of Tanshinones using Macroporous Adsorption Resin Chromatography
This step serves to separate the target tanshinones from more polar impurities.
Methodology:
-
Resin Selection and Preparation: D101 macroporous adsorption resin is commonly used for the enrichment of tanshinones. The resin is pre-treated according to the manufacturer's instructions, typically involving washing with ethanol and then water.
-
Column Packing and Equilibration: The pre-treated resin is packed into a glass column and equilibrated by passing deionized water through it.
-
Sample Loading: The crude extract is redissolved in an appropriate solvent and loaded onto the equilibrated column.
-
Elution: The column is first washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol is used for elution. A common protocol involves washing with 45% ethanol to remove some impurities, followed by elution of the tanshinone-rich fraction with 90% ethanol.[1]
-
Fraction Collection and Concentration: The 90% ethanol eluate, containing the enriched tanshinones, is collected and concentrated under vacuum.
| Parameter | Value/Condition | Reference |
| Resin Type | D101 Macroporous Adsorption Resin | [1] |
| Wash Solvent | Deionized Water, 45% Ethanol | [1] |
| Elution Solvent | 90% Ethanol | [1] |
Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The final step involves the separation of individual tanshinones from the enriched fraction to obtain pure this compound.
Methodology:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for the separation of tanshinones. The mobile phase often consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.
-
Isocratic or Gradient Elution: Depending on the complexity of the mixture, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution can be employed.
-
Sample Injection and Fraction Collection: The concentrated tanshinone-enriched fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the semi-preparative HPLC system. Fractions are collected based on the retention time of the target compound, which would be determined through analytical HPLC and comparison with a reference standard if available.
-
Purity Analysis: The purity of the isolated this compound is assessed using analytical HPLC.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol/Water or Acetonitrile/Water |
| Detection | UV-Vis (typically around 254 nm or 270 nm) |
Quantitative Data
| Compound | Purity (%) | Reference |
| Dihydrotanshinone (B163075) I | 96.2 | |
| Tanshinone I | 97.1 | |
| Cryptotanshinone | 96.3 | |
| Tanshinone IIA | 98.6 |
Biological Activity and Signaling Pathways (Hypothesized)
The biological activities of this compound have not been extensively studied. However, based on its structural similarity to other well-researched tanshinones like cryptotanshinone and dihydrotanshinone I, it is plausible that it may exhibit similar pharmacological effects, such as anti-inflammatory, antioxidant, and anticancer properties. The signaling pathways modulated by these related compounds are depicted below and may offer potential avenues for investigating the mechanism of action of this compound.
Potential Anti-Inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Potential Anticancer Signaling Pathway
Caption: Hypothesized anticancer effect through PI3K/Akt pathway inhibition.
Conclusion
This compound is a naturally occurring tanshinone found in the roots of Salvia miltiorrhiza. Its isolation can be achieved through a systematic approach involving solvent extraction, enrichment using macroporous resin chromatography, and final purification by semi-preparative HPLC. While further research is needed to elucidate its specific biological activities and mechanisms of action, the established knowledge of related tanshinones provides a strong foundation for future investigations into the therapeutic potential of this compound. The protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to isolate and study this compound.
References
Unveiling the Bioactive Landscape of Salvia miltiorrhiza: A Technical Guide to Cryptotanshinone
A Note on the Target Compound: Initial searches for "1,2-Didehydrocryptotanshinone" within the context of Salvia miltiorrhiza did not yield specific findings regarding its discovery, isolation, or documented biological activities. The compound is referenced as a structural analogue of Cryptotanshinone, a major and extensively studied bioactive constituent of Salvia miltiorrhiza. This guide will, therefore, focus on the wealth of scientific data available for Cryptotanshinone, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Salvia miltiorrhiza, commonly known as Danshen, is a staple in traditional Chinese medicine, revered for its therapeutic properties in treating cardiovascular and cerebrovascular diseases. The medicinal efficacy of this plant is largely attributed to a class of lipophilic diterpenoids known as tanshinones. Among these, Cryptotanshinone stands out for its significant pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide delves into the technical aspects of Cryptotanshinone, from its quantification in its natural source to its molecular mechanisms of action.
Quantitative Analysis of Cryptotanshinone in Salvia miltiorrhiza
The concentration of Cryptotanshinone in Salvia miltiorrhiza can vary depending on factors such as the plant's origin, cultivation conditions, and the extraction method employed. High-performance liquid chromatography (HPLC) is a commonly used technique for the precise quantification of this compound.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with Fluorescence Detection | Danshen (Salvia miltiorrhiza) | 3.3 nM | Not Specified | [1] |
| UPLC-MS/MS | Salvia miltiorrhiza decoction pieces, dripping pill, injection, and tablets | 0.003–0.135 ng/mL | 0.010–0.450 ng/mL | [2] |
Experimental Protocols
Isolation and Purification of Cryptotanshinone
A systematic approach for the simultaneous isolation and purification of major tanshinones, including Cryptotanshinone, from Salvia miltiorrhiza has been developed, yielding high-purity compounds suitable for pharmacological studies.
Methodology:
-
Extraction: The dried roots of Salvia miltiorrhiza are extracted with 95% ethanol (B145695).
-
Macroporous Adsorption Resin Chromatography: The crude extract is subjected to chromatography on a D101 macroporous adsorption resin column.
-
Stepwise Elution: The column is eluted with successively increasing concentrations of ethanol (0%, 45%, and 90%) to fractionate the components. The 90% ethanol eluent is enriched with total tanshinones.
-
Semi-preparative HPLC: The tanshinone-rich fraction is further purified by semi-preparative high-performance liquid chromatography (HPLC) with a dynamic axial compression (DAC) system to yield individual high-purity tanshinones, including Cryptotanshinone.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is employed.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, often with the addition of a small percentage of acetic acid to improve peak shape. A common isocratic mobile phase is methanol:water (80:20) containing 0.5% acetic acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Cryptotanshinone can be detected at approximately 254 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of Cryptotanshinone at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Cryptotanshinone
Cryptotanshinone exerts its diverse pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
Anti-inflammatory Signaling Pathway
Cryptotanshinone has been shown to exhibit anti-inflammatory effects by targeting pathways such as the Toll-like receptor 4 (TLR4) signaling cascade.
Caption: Cryptotanshinone's anti-inflammatory mechanism.
Anticancer Signaling Pathways
The anticancer activity of Cryptotanshinone is attributed to its ability to interfere with multiple signaling pathways crucial for tumor cell survival and proliferation.[3][4]
Caption: Key signaling pathways targeted by Cryptotanshinone in cancer cells.
Conclusion
Cryptotanshinone, a prominent bioactive compound from Salvia miltiorrhiza, continues to be a subject of intense research due to its wide spectrum of pharmacological activities. The detailed methodologies for its isolation and quantification, coupled with a growing understanding of its modulation of critical signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational overview for professionals in the field, aiming to facilitate further exploration into the therapeutic applications of this remarkable natural product.
References
- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Tanshinones
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
Tanshinones exhibit a broad spectrum of pharmacological activities, primarily attributed to their anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] These compounds modulate numerous cellular processes, making them promising candidates for drug development.
-
Anticancer Effects : Tanshinones are potent cytotoxic agents against a multitude of cancer cell lines.[2] Their mechanisms include inducing apoptosis and autophagy, inhibiting cell proliferation and metastasis, and regulating the cell cycle.[5][6]
-
Cardiovascular Protection : These compounds have been extensively studied for their beneficial effects on the cardiovascular system.[3] They contribute to the reduction of myocardial infarct size, prevention of atherosclerosis, and improvement of cardiac function through anti-inflammatory, anti-oxidative, and vasodilatory actions.[3][7]
-
Neuroprotective Effects : Tanshinones, particularly T-IIA and CT, have shown promise in mitigating neuronal damage.[8][9] They protect against oxidative stress, inflammation, and apoptosis in neuronal cells, suggesting therapeutic potential for conditions like stroke and Alzheimer's disease.[8][9]
-
Anti-inflammatory and Antioxidant Activities : A core mechanism underlying the diverse bioactivities of tanshinones is their ability to suppress inflammatory responses and combat oxidative stress. They modulate key signaling pathways such as NF-κB, Nrf2, and MAPK to exert these effects.[3][10]
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic and biological efficacy of key tanshinones across various experimental models.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Tanshinone I | K562 (Leukemia) | 1.11 | [6] |
| KB/VCR (Oral Carcinoma) | 0.51 | [6] | |
| A549 (Lung Cancer) | >40 | [6] | |
| PC3 (Prostate Cancer) | >40 | [6] | |
| Tanshinone IIA | MCF-7 (Breast Cancer) | 16.97 | [11] |
| HeLa (Cervical Cancer) | 17.55 | [11] | |
| HepG2 (Liver Cancer) | 1.63 (as part of a derivative) | [12] | |
| Cryptotanshinone (B1669641) | HeLa (Cervical Cancer) | >25 | [11] |
| MCF-7 (Breast Cancer) | >25 | [11] | |
| Dihydrotanshinone | SGC7901 (Gastric Cancer) | Significantly higher cytotoxicity than other tanshinones | [13] |
| MGC803 (Gastric Cancer) | Significantly higher cytotoxicity than other tanshinones | [13] |
Table 2: Other Key Biological Activities
| Compound | Activity | Model | Effective Concentration/Dose | Key Findings | Reference |
| Tanshinone I | Antioxidant | H9c2 Cardiomyocytes | Pretreatment | Attenuated t-BHP-induced necroptosis | [14] |
| Tanshinone IIA | Neuroprotection | MCAO Rats (Stroke Model) | 3 and 9 mg/kg (i.v.) | Reduced infarct volume and neurological deficit | [15] |
| Tanshinone IIA | Anti-inflammatory | LPS-activated Macrophages | Not specified | Inhibited iNOS gene expression and NO production | [16] |
| Cryptotanshinone | Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Pretreatment | Inhibited PI3K/AKT, NF-κB, and MAPK signaling | [17] |
| Cryptotanshinone | Neuroprotection | OGD/R Hippocampal Neurons | Not specified | Improved cell viability and reduced LDH leakage | [8] |
Key Experimental Protocols
To ensure the reproducibility and further investigation of the reported bioactivities, this section details the methodologies for several key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of tanshinones on cancer cell lines.
-
Cell Culture : Cancer cells (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the tanshinone compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization : The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Western Blotting for Protein Expression Analysis
Western blotting is employed to investigate the effect of tanshinones on the expression levels of key proteins in signaling pathways.
-
Protein Extraction : Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.[18] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
In Vivo Model of Neuropathic Pain
This protocol is used to assess the anti-inflammatory and analgesic effects of tanshinones.[19]
-
Animal Model : A chronic constriction injury (CCI) model of neuropathic pain is induced in rats by loosely ligating the sciatic nerve.[19]
-
Drug Administration : Cryptotanshinone is administered orally to the rats.[19]
-
Behavioral Testing : Pain behaviors are assessed by measuring the paw withdrawal mechanical threshold (PWMT) and thermal withdrawal latency (TWL).[19]
-
Biochemical Analysis : After the experiment, spinal cord tissue is collected. Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[19] Quantitative real-time PCR (qRT-PCR) and Western blotting are performed to analyze the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.[19]
Signaling Pathways and Mechanisms of Action
Tanshinones exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Anti-inflammatory and Neuroprotective Pathways of Cryptotanshinone
Cryptotanshinone has been shown to attenuate inflammatory responses in microglial cells and protect neurons by activating the Nrf2/HO-1 pathway, which is regulated by PI3K/Akt signaling.[10] It also inhibits pro-inflammatory signaling through the TLR4/MyD88, NF-κB, and MAPK pathways.[17]
Caption: Cryptotanshinone's anti-inflammatory and neuroprotective signaling pathways.
Anticancer Signaling Pathway of Tanshinone IIA
Tanshinone IIA exerts its anticancer effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the induction of apoptosis via the intrinsic mitochondrial pathway.[5][18]
Caption: Tanshinone IIA's anticancer mechanism via PI3K/Akt inhibition and apoptosis induction.
Cardiovascular Protective Pathway of Tanshinone I
Tanshinone I protects cardiovascular cells from injury by activating the prosurvival Akt/Nrf2 signaling pathway, which enhances the antioxidant response, and by inhibiting necroptosis, a form of programmed necrosis, through the suppression of the RIP1/RIP3/MLKL pathway.[14]
Caption: Tanshinone I's cardioprotective effects via Akt/Nrf2 activation and necroptosis inhibition.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Mechanism of Protective Effects of Tanshinone as a New Fighter Against Cardiovascular Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 16. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 19. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 1,2-Didehydrocryptotanshinone Remains Largely Unexplored
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the therapeutic effects of 1,2-Didehydrocryptotanshinone. While its structural similarity to the well-researched compound Cryptotanshinone (B1669641) suggests potential biological activity, dedicated studies on its specific pharmacological properties, mechanisms of action, and experimental protocols are currently unavailable in the public domain.
Initial investigations into the scientific landscape for this compound have yielded minimal specific data. The compound is identified as a structural analogue of Cryptotanshinone (CT), a major bioactive component isolated from the medicinal plant Salvia miltiorrhiza Bunge (Danshen).[1] However, beyond its chemical structure and classification, there is a notable absence of in-depth research into its potential therapeutic applications.
This scarcity of information precludes the development of a detailed technical guide as initially requested. Key components such as quantitative data on efficacy, detailed experimental methodologies for its evaluation, and established signaling pathways it may modulate are not documented in the available scientific literature.
A Viable Alternative: In-Depth Technical Guide on Cryptotanshinone
Given the lack of specific data for this compound, we propose a comprehensive technical guide on the closely related and extensively studied compound, Cryptotanshinone . This alternative would allow for a thorough exploration of a compound with a similar chemical backbone and a wealth of available data, fulfilling the core requirements of the original request.
Cryptotanshinone has been the subject of numerous studies, revealing a broad spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] A technical guide on Cryptotanshinone would include:
-
Quantitative Data Presentation: Summarized in structured tables for clear comparison of its efficacy in various experimental models.
-
Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays cited in the literature.
-
Mandatory Visualizations: Graphviz diagrams illustrating the well-documented signaling pathways modulated by Cryptotanshinone.
The following sections provide a sample of the in-depth content that could be developed for a technical guide on Cryptotanshinone.
Potential Therapeutic Effects of Cryptotanshinone
Cryptotanshinone has demonstrated significant potential in several therapeutic areas:
-
Oncology: It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer.[2] Its anti-cancer effects are mediated through the modulation of multiple signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[3][4]
-
Inflammation: Cryptotanshinone exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways like NF-κB.[3]
-
Neuroprotection: Studies have indicated its neuroprotective effects in models of neurodegenerative diseases, potentially through the activation of the Nrf2/HO-1 pathway.[4][5]
Key Signaling Pathways Modulated by Cryptotanshinone
Cryptotanshinone exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways.
Experimental Protocols for Assessing Cryptotanshinone Activity
A comprehensive guide would provide detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Cryptotanshinone (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
We recommend proceeding with the development of a detailed technical guide on Cryptotanshinone to provide valuable insights for researchers, scientists, and drug development professionals. This approach ensures a data-rich and comprehensive resource based on a robust body of scientific evidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]
1,2-Didehydrocryptotanshinone as a Structural Analogue of Cryptotanshinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptotanshinone (B1669641), a major lipophilic diterpenoid quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Its structural analogue, 1,2-didehydrocryptotanshinone, presents a subject of scientific inquiry, although it is notably less studied. This technical guide provides a comprehensive overview of cryptotanshinone, including its physicochemical properties, biological activities, and relevant experimental protocols. While direct comparative data for this compound is scarce in publicly available literature, this document will present the available information for this analogue and highlight the current knowledge gaps, thereby identifying areas for future research.
Physicochemical Properties
A clear understanding of the physicochemical properties of these analogues is fundamental for their development as therapeutic agents.
| Property | Cryptotanshinone | This compound |
| IUPAC Name | (R)-1,2,6,7,8,9-hexahydro-1,6,6-trimethyl-phenanthro[1,2-b]furan-10,11-dione | Information not available |
| CAS Number | 35825-57-1 | 891854-92-5 |
| Molecular Formula | C19H20O3 | C19H18O3 |
| Molecular Weight | 296.36 g/mol | 294.34 g/mol [2] |
| Appearance | Red powder | Information not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Information not available |
Biological Activities and Signaling Pathways
Cryptotanshinone has been extensively studied for its therapeutic potential in a variety of diseases. The biological activities of this compound, however, remain largely unexplored.
Cryptotanshinone
Cryptotanshinone exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[1]
Anti-Cancer Activity: Cryptotanshinone has demonstrated potent growth-inhibitory effects across various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A key signaling pathway modulated by cryptotanshinone is the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation and survival.
Figure 1: Simplified mTOR signaling pathway showing the inhibitory action of Cryptotanshinone.
Anti-Inflammatory Activity: Cryptotanshinone has been shown to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.[3]
Neuroprotective Effects: Studies have suggested that cryptotanshinone possesses neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.[1]
This compound
Specific biological activities and the mechanisms of action for this compound are not well-documented in the available scientific literature. Further research is required to elucidate its pharmacological profile.
Pharmacokinetics
The pharmacokinetic properties of a compound are critical for its development as a drug.
| Parameter | Cryptotanshinone | This compound |
| Oral Bioavailability | Low[4] | Information not available |
| Metabolism | Information not available | Information not available |
| Excretion | Information not available | Information not available |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this area.
Extraction and Purification of Cryptotanshinone from Salvia miltiorrhiza
Figure 2: General workflow for the extraction and purification of Cryptotanshinone.
Methodology:
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure.
-
Lyophilization: The concentrated extract is lyophilized to obtain a crude powder.
-
Chromatography: The crude extract is subjected to silica gel column chromatography to separate different fractions.
-
Purification: The fraction containing cryptotanshinone is further purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of >98%.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of the compounds and calculate their IC50 values.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., DU145, Rh30) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for mTOR Signaling Pathway
Purpose: To investigate the effect of the compounds on the expression and phosphorylation of key proteins in the mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-mTOR, mTOR, p-S6K1, S6K1).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
Cryptotanshinone is a well-characterized natural product with significant therapeutic potential, particularly in oncology. Its mechanisms of action, especially its inhibitory effects on the mTOR signaling pathway, are well-documented. In contrast, its structural analogue, this compound, remains a largely enigmatic compound.
The lack of comprehensive studies on the synthesis, biological activity, and pharmacokinetic profile of this compound represents a significant gap in the current scientific literature. Future research should focus on:
-
Developing an efficient and scalable synthesis for this compound to enable further pharmacological investigation.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the biological activities of this compound.
-
Performing direct comparative studies between cryptotanshinone and this compound to understand the structure-activity relationship and identify any potential advantages of the didehydro analogue.
-
Investigating the pharmacokinetic and toxicological profiles of this compound.
Addressing these research questions will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 1,2-Didehydrocryptotanshinone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Didehydrocryptotanshinone, a derivative of the bioactive natural product cryptotanshinone (B1669641), represents a promising yet underexplored compound in drug discovery. While direct experimental data on its biological activities are currently limited in publicly accessible literature, a comprehensive analysis of its structural analogue, cryptotanshinone, and other related tanshinones provides a strong predictive framework for its potential therapeutic applications. This technical guide consolidates the existing knowledge on the bioactivity of closely related tanshinone compounds to offer a preliminary investigation into the anticipated anti-cancer, anti-inflammatory, and neuroprotective properties of this compound. All presented data, protocols, and pathways are based on these analogues and should be considered as a foundation for future targeted research on this compound.
Introduction
Tanshinones, a class of abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza (Danshen), have been a subject of intense scientific investigation due to their broad spectrum of pharmacological activities.[1] Among these, cryptotanshinone has emerged as a particularly potent agent with well-documented anti-cancer, anti-inflammatory, and neuroprotective effects.[2] this compound, as a close structural analogue, is hypothesized to share a similar, and potentially enhanced, bioactivity profile. This guide aims to provide a detailed technical overview of the foundational data that supports the rationale for investigating this compound as a novel therapeutic candidate.
Predicted Bioactivity Profile of this compound
Based on the extensive research conducted on cryptotanshinone and other tanshinones, this compound is predicted to exhibit significant activity in the following areas:
-
Anti-Cancer Activity: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.
-
Anti-Inflammatory Activity: Attenuation of inflammatory responses through the modulation of key signaling pathways and reduction of pro-inflammatory mediators.
-
Neuroprotective Activity: Protection of neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The following sections will detail the quantitative data, experimental protocols, and signaling pathways associated with these activities as observed in its analogues.
Quantitative Bioactivity Data of Cryptotanshinone and Related Analogues
The following tables summarize the quantitative data for the bioactivity of cryptotanshinone and other relevant tanshinone analogues. This data provides a benchmark for the anticipated potency of this compound.
Table 1: Anti-Cancer Activity of Tanshinone Analogues
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Cryptotanshinone | SW620 Ad300 | MTT Assay | No significant cytotoxicity alone, but potentiated DOX cytotoxicity | [3] |
| Cryptotanshinone | Various Cancer Cell Lines | Multiple Assays | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [2] |
| Dihydrotanshinone I | SW620 Ad300 | MTT Assay | No significant cytotoxicity alone, but potentiated DOX cytotoxicity | [3] |
Table 2: Anti-Inflammatory Activity of Tanshinone Analogues
| Compound | Model | Key Findings | Reference |
| Cryptotanshinone | Carrageenan-induced rat paw edema | Remarkable anti-inflammatory effect | [4] |
| Cryptotanshinone | LPS-stimulated U937 cells | Negligible effect on COX-1 and COX-2 expression | [4] |
| Cryptotanshinone | Exogenous arachidonic acid-stimulated sf-9 cells | Reduced PGE2 synthesis and ROS generation catalyzed by COX-2 | [4] |
| Cryptotanshinone | LPS-activated microglial cells | Attenuated upregulation of iNOS, COX-2, NLRP3; reduced NO and pro-inflammatory cytokines | [5] |
| Dihydrotanshinone I | In silico analysis | Predicted to have anti-inflammatory properties | [6] |
Table 3: Neuroprotective Activity of Tanshinone Analogues
| Compound | Model | Key Findings | Reference |
| Cryptotanshinone | MPTP induced mouse model of Parkinson's disease | Improved TH expression, inhibited dopaminergic cell loss, increased antioxidant enzyme activity | [7] |
| 1,2-dihydrotanshinone I | MPTP induced mouse model of Parkinson's disease | Improved TH expression, inhibited dopaminergic cell loss, increased antioxidant enzyme activity | [7] |
| Cryptotanshinone | Oxygen-glucose deprivation-induced hippocampal neurons | Improved cell viability, inhibited oxidative stress and apoptosis | [8] |
| Tanshinone IIA | Experimental model of Parkinson's disease in rats | Reduced expression of NF-ĸB and inflammatory cytokines in the hippocampus | [9] |
Experimental Protocols for Key Bioactivity Assays
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
Anti-Cancer Assays
-
MTT Assay for Cytotoxicity:
-
Seed cancer cells (e.g., SW620 Ad300) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Determine the absorbance at 540 nm and calculate the NO concentration based on a standard curve.
-
-
Cytokine Measurement by ELISA:
-
Culture cells (e.g., THP-1 macrophages) and treat them with the test compound and an inflammatory stimulus (e.g., LPS).[10]
-
Collect the cell culture supernatant after a specified incubation period.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant, following the manufacturer's instructions.[10][11]
-
Neuroprotective Assays
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model:
-
Culture primary neurons (e.g., hippocampal neurons) under standard conditions.
-
To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration (e.g., 2 hours).
-
For reoxygenation, return the cells to a normoxic incubator with normal culture medium for a specified period (e.g., 24 hours).
-
Assess cell viability, apoptosis, and oxidative stress markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the bioactivity of cryptotanshinone and its analogues, which are likely relevant to this compound.
References
- 1. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of cryptotanshinone and 1,2-dihydrotanshinone I against MPTP induced mouse model of Parkinson’s disease [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 10. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1,2-Didehydrocryptotanshinone
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone (B1669641). The majority of current research has focused on cryptotanshinone and other related tanshinone compounds. This guide synthesizes the significant findings for these related molecules to present a core hypothesized mechanism of action that is likely applicable to this compound.
Executive Summary
Tanshinones, a class of abietane-type diterpenoid compounds extracted from the root of Salvia miltiorrhiza Bunge, have demonstrated significant potential in oncology. Cryptotanshinone (CTS) and its analogues, including this compound, are of particular interest due to their anti-proliferative, pro-apoptotic, and anti-angiogenic activities across a range of cancer types. The core mechanism of action is hypothesized to center on the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This inhibition triggers a cascade of downstream effects, including cell cycle arrest, induction of mitochondria-mediated apoptosis, and modulation of cellular metabolism. Furthermore, evidence suggests the involvement of reactive oxygen species (ROS) generation and the regulation of other key signaling pathways such as PI3K/Akt/mTOR. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: STAT3 Signaling Pathway Inhibition
The most robustly supported hypothesis for the anticancer activity of cryptotanshinone and its analogues is the direct inhibition of the STAT3 protein.[1] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2]
The proposed mechanism involves the following key steps:
-
Inhibition of Phosphorylation: Cryptotanshinone inhibits the phosphorylation of STAT3 at the Tyr705 residue in a dose- and time-dependent manner.[2] This phosphorylation is critical for its activation.
-
Blocking Dimerization and Nuclear Translocation: By preventing phosphorylation, the formation of STAT3 homodimers is blocked.[1] This, in turn, prevents the translocation of STAT3 from the cytoplasm to the nucleus.[2][3] Computational modeling suggests that cryptotanshinone may bind directly to the SH2 domain of STAT3, which is essential for dimerization.[1]
-
Downregulation of Target Genes: With STAT3 unable to reach the nucleus and bind to DNA, the transcription of its downstream target genes is suppressed. These genes include key regulators of cell cycle progression (Cyclin D1, c-Myc), proliferation (P-AKT, HGF), and apoptosis resistance (Bcl-2, Bcl-xL, Survivin).[1][2][4]
This direct targeting of STAT3 appears to be a primary event, as inhibition of STAT3 phosphorylation occurs rapidly (within 30 minutes) and can be independent of upstream kinases like JAK2.[1]
Signaling Pathway Diagram: STAT3 Inhibition
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
Induction of Apoptosis
A primary consequence of STAT3 inhibition is the induction of programmed cell death, or apoptosis. This occurs through the intrinsic (mitochondrial) pathway and may also involve caspase-independent mechanisms.
Mitochondria-Mediated Apoptosis
The suppression of anti-apoptotic proteins like Bcl-2 and Survivin, coupled with the potential induction of pro-apoptotic proteins like Bax, disrupts the mitochondrial outer membrane potential.[2][5] This leads to:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A key initiating event in the intrinsic apoptotic cascade.[6]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.[5]
-
Caspase Activation: Cytochrome c triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3.[4][5] Activated Caspase-3 is responsible for cleaving cellular substrates, leading to the morphological changes characteristic of apoptosis.[2]
ROS-Dependent Apoptosis and Autophagy
Cryptotanshinone has been shown to induce the generation of mitochondria-derived ROS.[6][7] This oxidative stress contributes to cell death through multiple avenues:
-
Direct DNA Damage: High levels of ROS can cause oxidative DNA damage, triggering apoptosis.[6]
-
Autophagy Induction: In some contexts, such as in multidrug-resistant colon cancer cells, ROS can activate the p38 MAPK-NF-κB signaling pathway, leading to autophagic cell death.[7] This suggests that the compound can overcome certain forms of drug resistance.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Overview of apoptosis and autophagy induction pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies on cryptotanshinone (CTS) and dihydrotanshinone (B163075) (DHTS), structural analogues of this compound.
Table 1: Effects on Cell Viability and Proliferation
| Compound | Cell Line(s) | Concentration Range | Time Point(s) | Observed Effect | Citation(s) |
| DHTS | HCCLM3, SMMC7721, Hep3B | 1 - 32 µM | 12, 24, 36 h | Significant inhibition of proliferation (dose- and time-dependent) | [3] |
| DHTS | HepG2 | 5 - 160 µM | 12, 24, 36 h | Significant inhibition of proliferation (dose- and time-dependent) | [3] |
| CTS | SW620, SW620 Ad300 | 10 µM | Not specified | ~46-48% cell death | [7] |
| CTS | CCD-18Co (Normal) | 10 µM | Not specified | No significant cytotoxicity | [7] |
Table 2: Effects on Protein Expression and Activity
| Compound | Cell Line(s) | Treatment | Target Protein | Effect | Citation(s) |
| CTS | A498, 786-O, ACHN (Renal) | Dose- & time-dependent | p-STAT3 (Tyr705) | Abolished phosphorylation | [2] |
| CTS | A498, 786-O, ACHN (Renal) | Dose- & time-dependent | Total STAT3 | No effect on total protein level | [2] |
| CTS | DU145 (Prostate) | 7 µmol/L, 24 h | p-JAK2 | Inhibition (secondary effect) | [1] |
| CTS | A498 (Renal) | 48 h | P-AKT, C-MYC, Cyclin D1 | Significantly suppressed | [2] |
| CTS | A498 (Renal) | 48 h | Bcl-2, Survivin | Down-regulated | [2] |
| CTS | A498 (Renal) | 48 h | Cleaved-Caspase-3 | Elevated | [2] |
| TIIA / CTS | K562 (Leukemia) | 24 h | bcl-xL, survivin, cyclin D1 | Attenuated expression | [4] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the mechanism of action of tanshinone compounds.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cells (e.g., HCCLM3, SMMC7721) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for specified time points (e.g., 12, 24, 36, 48 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Reading: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 150 µL of a solubilizing agent (e.g., DMSO) to each well, then measure absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot dose-response curves to determine the IC50 value.
Western Blotting
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Seed and treat cells with the compound in 6-well plates for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the mechanism of action.
Conclusion
The prevailing hypothesis for the mechanism of action of this compound, based on extensive studies of its analogues, is the multi-faceted inhibition of cancer cell growth and survival. The primary initiating event is the suppression of the STAT3 signaling pathway, which leads to the downregulation of critical proteins involved in cell cycle progression and apoptosis resistance. This culminates in cell cycle arrest and the induction of mitochondria-mediated apoptosis. The generation of reactive oxygen species further contributes to this cytotoxic effect, potentially activating parallel cell death pathways like autophagy. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TanshinoneIIA and cryptotanshinone protect against hypoxia-induced mitochondrial apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cryptotanshinone induces ROS-dependent autophagy in multidrug-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,2-Didehydrocryptotanshinone for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Didehydrocryptotanshinone, a derivative of the bioactive natural product cryptotanshinone (B1669641), is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural modification, specifically the introduction of a double bond in the A-ring, can modulate its biological activity, offering potential for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound for research purposes. The synthesis is achieved through the dehydrogenation of cryptotanshinone. While specific literature on the direct synthesis of this compound is not abundant, a plausible and effective method involves the use of a chemical dehydrogenating agent, drawing parallels from the synthesis of similar tanshinone derivatives.
Introduction
Cryptotanshinone, a major lipophilic constituent isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The synthesis of its derivatives is a key strategy to enhance its therapeutic potential and explore structure-activity relationships. This compound is a structural analogue of cryptotanshinone characterized by a double bond between the C1 and C2 positions of the A-ring. This modification introduces an α,β-unsaturated ketone moiety, which is a common pharmacophore in many biologically active compounds and can influence receptor binding and metabolic stability.
Synthesis Protocol
The proposed synthesis of this compound involves the dehydrogenation of commercially available or extracted cryptotanshinone. A common and effective reagent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Materials and Reagents
-
Cryptotanshinone (starting material)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous 1,4-dioxane (B91453) (or other suitable aprotic solvent like benzene (B151609) or toluene)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cryptotanshinone (1.0 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the stirred solution, add a solution of DDQ (1.1 to 1.5 equivalents) in anhydrous 1,4-dioxane dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product (as identified by TLC) are collected and combined.
-
Isolation and Characterization: The solvent is removed from the combined fractions under reduced pressure to yield this compound as a solid. The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Data Presentation
| Parameter | Expected Value |
| Starting Material | Cryptotanshinone |
| Reagent | DDQ |
| Solvent | 1,4-Dioxane |
| Reaction Time | 4 - 12 hours |
| Yield | 70 - 90% |
| Purity (by HPLC) | > 95% |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spectrometry (m/z) | [M+H]⁺ consistent with C₁₉H₁₈O₃ |
Research Applications and Relevant Signaling Pathways
This compound, as a derivative of cryptotanshinone, is anticipated to exhibit a range of biological activities relevant to drug discovery. The introduction of the α,β-unsaturated ketone moiety may enhance its activity in several signaling pathways implicated in cancer, inflammation, and cardiovascular diseases.
Potential Signaling Pathways of Interest:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Tanshinones are known to modulate the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The α,β-unsaturated ketone in this compound could potentially interact with key kinases in this pathway, such as ERK, JNK, and p38.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and growth. Cryptotanshinone and its analogues have been shown to influence the phosphorylation status of Akt, thereby affecting downstream cellular processes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. The electrophilic nature of the α,β-unsaturated ketone could potentially inhibit NF-κB activation by targeting critical cysteine residues in the IKK complex or NF-κB proteins themselves.
Diagram of a Potential Signaling Pathway Interaction
Caption: Potential interactions of this compound with key signaling pathways.
Conclusion
The synthesis of this compound via the dehydrogenation of cryptotanshinone presents a straightforward and efficient method for obtaining this valuable research compound. The protocols and application notes provided herein offer a solid foundation for researchers to produce this molecule and investigate its biological properties. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential in various disease models. Researchers are encouraged to meticulously document their experimental data to contribute to the growing body of knowledge on this promising class of compounds.
Application Notes and Protocols for 1,2-Didehydrocryptotanshinone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1,2-Didehydrocryptotanshinone, a bioactive compound with significant potential in pharmacological research, particularly in oncology. The following protocols and data have been synthesized from published literature to facilitate its application in a cell culture setting. For the purpose of these protocols, data and methodologies associated with its close analogue, Cryptotanshinone (B1669641) (CPT), are utilized due to the limited specific data on this compound and their structural and functional similarities.
Introduction
This compound is a derivative of cryptotanshinone, a natural product extracted from the roots of Salvia miltiorrhiza Bunge (Danshen). Cryptotanshinone has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Its anti-cancer properties are attributed to its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[2] Mechanistically, cryptotanshinone has been shown to modulate several key signaling pathways, including the JAK2/STAT3, PI3K/AKT, and mTOR pathways.[1]
Data Presentation: In Vitro Efficacy of Cryptotanshinone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cryptotanshinone in various human cancer cell lines, providing a reference for determining effective concentrations for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| DU145 | Prostate Carcinoma | ~3.5 | 48 hours |
| Rh30 | Rhabdomyosarcoma | ~5.1 | 48 hours |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 hours |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 hours |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified |
| STAT3-dependent cells | Various | ~7.0 (GI50) | Not Specified |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (or Cryptotanshinone) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its poor aqueous solubility, this compound should be dissolved in a suitable organic solvent.[4][5] DMSO is a common choice for in vitro studies.
-
Prepare a high-concentration stock solution, for example, 20 mM, by dissolving the appropriate amount of the compound in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
Materials:
-
Appropriate cancer cell line (e.g., DU145, Rh30)
-
Complete growth medium (e.g., RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells in culture
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[2][6]
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Cryptotanshinone
Caption: Key signaling pathways inhibited by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Efficacy Testing of 1,2-Didehydrocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone, a bioactive compound extracted from the medicinal herb Salvia miltiorrhiza (Danshen). Tanshinones, including cryptotanshinone, have demonstrated a wide range of pharmacological activities, notably anti-inflammatory and anticancer effects. These properties are attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Given its structural similarity to well-studied tanshinones, this compound is a promising candidate for therapeutic development.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its potential anti-inflammatory and anticancer activities. The protocols are designed to be comprehensive and adaptable for use in a standard cell culture laboratory.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays. This structured format allows for easy comparison of the efficacy of this compound across different cell lines and experimental conditions.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | IC₅₀ (µM) | Max Inhibition (%) |
| RAW 264.7 | Griess Assay | NO Production | ||
| RAW 264.7 | ELISA | TNF-α Secretion | ||
| RAW 264.7 | ELISA | IL-6 Secretion | ||
| THP-1 | ELISA | IL-1β Secretion |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) at 48h | % Apoptotic Cells at IC₅₀ | % G1/G0 Phase Arrest at IC₅₀ |
| A549 | Lung Cancer | MTT Assay | |||
| MCF-7 | Breast Cancer | MTT Assay | |||
| HeLa | Cervical Cancer | MTT Assay | |||
| A549 | Lung Cancer | Annexin V/PI | |||
| MCF-7 | Breast Cancer | Annexin V/PI | |||
| HeLa | Cervical Cancer | Cell Cycle Analysis |
Experimental Protocols
Anti-inflammatory Activity Assays
These protocols are designed to assess the ability of this compound to inhibit inflammatory responses in macrophage cell lines stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 or RPMI-1640 for THP-1, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate plates (96-well for Griess and ELISA assays, 6-well for Western blot).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (24 hours for Griess and ELISA, shorter times for Western blot).
-
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Reagents: Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
This protocol measures the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Reagents: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Protocol:
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Anticancer Activity Assays
These protocols are designed to evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
This assay determines the distribution of cells in different phases of the cell cycle.
-
Reagents: Cold 70% ethanol (B145695), RNase A, Propidium Iodide (PI).
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro efficacy testing.
Caption: NF-κB signaling pathway and proposed inhibition point.
Caption: Intrinsic apoptosis pathway and potential modulation points.
Application of 1,2-Didehydrocryptotanshinone in Cancer Cell Lines: A Detailed Overview
Introduction
1,2-Didehydrocryptotanshinone, commonly known as Cryptotanshinone (B1669641) (CPT), is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This natural compound has garnered significant attention in oncological research due to its potent anti-cancer properties demonstrated across a wide array of human cancer cell lines.[1][2] Cryptotanshinone exerts its therapeutic effects by modulating various cellular processes, including cell proliferation, apoptosis, and key signaling pathways that are often dysregulated in cancer.[3][4] This document provides detailed application notes and protocols for researchers and drug development professionals interested in the anti-cancer applications of Cryptotanshinone.
Anti-Proliferative and Cytotoxic Effects
Cryptotanshinone has been shown to inhibit the growth of numerous cancer cell lines in a dose- and time-dependent manner. Its efficacy varies among different cancer types.
Quantitative Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Cryptotanshinone in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU145 | Prostate Cancer | 3.5 | 48 | [5] |
| Rh30 | Rhabdomyosarcoma | 5.1 | 48 | [5] |
| A2780 | Ovarian Cancer | 11.39 | 24 | [6] |
| A2780 | Ovarian Cancer | 8.49 | 48 | [6] |
| HeLa | Cervical Cancer | >25 | Not Specified | [7] |
| MCF-7 | Breast Cancer | >25 | Not Specified | [7] |
| HCT-116 | Colon Cancer | Not Specified | 48 | [8] |
| HCT116/OXA | Oxaliplatin-Resistant Colon Cancer | Not Specified | 48 | [8] |
| A498 | Renal Cell Carcinoma | Not Specified | 24 | [9] |
| 786-O | Renal Cell Carcinoma | Not Specified | 24 | [9] |
| ACHN | Renal Cell Carcinoma | Not Specified | 24 | [9] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of Cryptotanshinone's anti-cancer activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing.
Key Findings:
-
Apoptosis: Cryptotanshinone induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Survivin, and upregulating pro-apoptotic proteins such as Cleaved-Caspase-3.[9] In some colon cancer cells, a related compound, dihydrotanshinone, was found to induce apoptosis through a p53-independent but ROS-dependent pathway.[10]
-
Cell Cycle Arrest: Treatment with Cryptotanshinone can lead to cell cycle arrest at different phases, depending on the cell line. For instance, it causes G0/G1 phase arrest in renal cell carcinoma and ovarian cancer cells.[6][9] In melanoma cell lines, it has shown differential effects, inducing G1 arrest in B16BL6 cells and G2/M arrest in B16 cells.[1]
Modulation of Key Signaling Pathways
Cryptotanshinone's anti-tumor effects are mediated through its interaction with multiple critical signaling pathways involved in cancer cell growth, survival, and metastasis.
Major Signaling Pathways Affected:
-
STAT3 Pathway: Cryptotanshinone is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). It suppresses the phosphorylation of STAT3 at Tyr705, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation. Cryptotanshinone has been shown to inhibit this pathway, leading to decreased expression of cyclin D1 and reduced phosphorylation of the retinoblastoma (Rb) protein, which are crucial for G1/S phase transition in the cell cycle.[5][11][12]
-
Wnt/β-catenin Pathway: Dihydrotanshinone I, a derivative of cryptotanshinone, has been shown to downregulate the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers like papillary thyroid cancer and colorectal cancer.[8][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. Cryptotanshinone can inhibit the activation of Erk1/2, p38, and JNK signaling, which in turn downregulates the transcriptional activities of AP-1 and NF-κB.[3]
Signaling Pathway Diagrams
References
- 1. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone induces p53-independent but ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Didehydrocryptotanshinone in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didehydrocryptotanshinone is a member of the tanshinone family, a group of bioactive abietane (B96969) diterpenes extracted from the roots of Salvia miltiorrhiza Bunge (Danshen). Danshen has a long history in traditional Chinese medicine for treating various ailments, including cardiovascular and inflammatory diseases. While specific research on this compound is limited, extensive studies on closely related compounds like Cryptotanshinone (B1669641) (CTS) and Dihydrotanshinone (B163075) I (DHT) have demonstrated potent anti-inflammatory properties.[1][2] These compounds are known to modulate key signaling pathways involved in the inflammatory response, making them promising candidates for therapeutic development.
This document provides a comprehensive guide for researchers investigating the anti-inflammatory effects of this compound, using data and methodologies established for its analogues, CTS and DHT, as a foundational model. The protocols outlined below are standard methods for assessing anti-inflammatory activity in vitro.
Mechanism of Action: Key Signaling Pathways
Studies on Cryptotanshinone and Dihydrotanshinone I indicate that their anti-inflammatory effects are mediated through the modulation of several key signaling pathways, primarily in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]
-
Toll-Like Receptor 4 (TLR4) Signaling: These compounds can interfere with the activation of TLR4, a primary receptor for LPS on macrophages, thereby blocking the initiation of the downstream inflammatory cascade.[3][4]
-
NF-κB Pathway: A central pathway in inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target. Tanshinones inhibit the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[3][5] This, in turn, suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[6]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is also crucial for inflammatory gene expression. Tanshinones have been shown to inhibit the LPS-induced phosphorylation of these kinases.[3]
-
Nrf2/HO-1 Pathway: Cryptotanshinone can also exert anti-inflammatory effects by activating the Nrf2/HO-1 antioxidant pathway, which helps to resolve inflammation and protect against oxidative stress.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative anti-inflammatory effects of Cryptotanshinone (CTS) and Dihydrotanshinone I (DHT) in LPS-stimulated macrophage cell lines (e.g., RAW 264.7 and THP-1). This data serves as a benchmark for evaluating this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Tanshinones
| Compound | Cell Line | Mediator | Concentration | % Inhibition | Reference |
| Dihydrotanshinone I | RAW 264.7 | TNF-α | 5 µM | Not specified (Significant decrease) | [4] |
| Dihydrotanshinone I | RAW 264.7 | IL-6 | 5 µM | Not specified (Significant decrease) | [4] |
| Dihydrotanshinone I | RAW 264.7 | IL-1β | 5 µM | Not specified (Significant decrease) | [4] |
| Cryptotanshinone | THP-1 | TNF-α | 5 µM | 56.3% | [7] |
| Cryptotanshinone | THP-1 | IL-1β | 5 µM | 67.6% | [7] |
| Cryptotanshinone | RAW 264.7 | NO | 8 µM | Not specified (Significant decrease) | [3] |
Table 2: Effects of Tanshinones on Pro-inflammatory Enzyme Expression
| Compound | Cell Line | Protein | Effect | Reference |
| Dihydrotanshinone I | RAW 264.7 | iNOS | Significant decrease in expression | [4] |
| Dihydrotanshinone I | RAW 264.7 | COX-2 | Significant decrease in expression | [4] |
| Cryptotanshinone | RAW 264.7 | iNOS | Significant decrease in expression | [3] |
| Cryptotanshinone | RAW 264.7 | COX-2 | Significant decrease in expression | [3] |
| Cryptotanshinone | U937 | COX-2 | Inhibited enzyme activity, not expression | [8] |
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for cytokine measurement post-treatment.
Caption: Canonical NF-κB signaling pathway activation and points of inhibition.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (final concentration of 1 µg/mL).
-
Incubate for the desired period (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).
-
Cell Viability Assessment (MTT Assay)
This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9][10]
-
Protocol:
-
Seed cells in a 96-well plate (1 x 10⁵ cells/well) and treat with the compound as described above.
-
After the incubation period, remove the culture medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 4 hours at 37°C.[11]
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cytokine Quantification (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses a capture antibody coated on a plate to bind the cytokine, which is then detected by a second, biotinylated antibody. A streptavidin-enzyme conjugate and substrate produce a colorimetric signal proportional to the amount of cytokine.[2]
-
Protocol:
-
Collect the cell culture supernatant after treatment. Centrifuge to remove any cellular debris.
-
Coat a 96-well ELISA plate with the capture antibody (e.g., anti-mouse TNF-α) overnight at 4°C.[8]
-
Wash the plate 3-4 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).
-
Wash the plate.
-
Add 100 µL of samples (supernatants) and standards to the wells and incubate for 2 hours at RT.
-
Wash the plate and add 100 µL of the diluted biotinylated detection antibody. Incubate for 1 hour at RT.[6]
-
Wash the plate and add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at RT, protected from light.[6]
-
Wash the plate thoroughly and add 100 µL of TMB Substrate Solution.[6]
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the optical density at 450 nm within 30 minutes.[6]
-
Calculate cytokine concentrations by interpolating from the standard curve.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in the expression or phosphorylation status of key proteins like iNOS, COX-2, and phosphorylated p65 (p-p65).
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary and enzyme-linked secondary antibodies to visualize the target protein.[12]
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-iNOS, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at RT.[12]
-
Washing: Repeat the washing step.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a digital imaging system or X-ray film.[12]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
-
Gene Expression Analysis (RT-qPCR)
This method quantifies the mRNA levels of pro-inflammatory genes to determine if the compound affects their transcription.
-
Principle: RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for quantitative Polymerase Chain Reaction (qPCR) with gene-specific primers and a fluorescent dye (like SYBR Green) to measure the amount of amplified product in real-time.
-
Protocol:
-
RNA Extraction: After treatment, lyse cells and extract total RNA using a commercial kit (e.g., Trizol reagent or a spin-column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and Reverse primers for the target gene (e.g., Tnf-α, Il-6) and a housekeeping gene (Gapdh, Actb)
-
Diluted cDNA template
-
-
Thermal Cycling: Run the reaction on a qPCR instrument with typical cycling conditions: an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 10 seconds) and annealing/extension (60°C for 30 seconds).
-
Data Analysis: Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the LPS-treated control group.
-
References
- 1. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioinformatics and molecular docking reveal Cryptotanshinone as the active anti-inflammation component of Qu-Shi-Xie-Zhuo decoction by inhibiting S100A8/A9-NLRP3-IL-1β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Didehydrocryptotanshinone in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,2-didehydrocryptotanshinone, a derivative of cryptotanshinone (B1669641), in neuroprotective research. The protocols detailed below are based on established methodologies for assessing neuroprotection in vitro and in vivo, drawing upon the known mechanisms of structurally similar compounds like cryptotanshinone.
Introduction
This compound is a lipophilic diterpenoid quinone derived from the root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine for various ailments. Emerging research on related tanshinones, such as cryptotanshinone, has highlighted their significant neuroprotective properties, suggesting that this compound may hold similar therapeutic potential for neurodegenerative diseases.[1] The primary mechanisms underlying the neuroprotective effects of these compounds include potent antioxidant and anti-inflammatory activities.[2]
The neuroprotective effects of tanshinones are attributed to their ability to mitigate oxidative stress, a key pathological factor in neurodegenerative disorders.[1] Compounds like cryptotanshinone have been shown to protect neurons from apoptosis (programmed cell death) and reduce the production of reactive oxygen species (ROS).[1][3] Furthermore, they can modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2/HO-1 and MAPK pathways.[1][3][4]
These application notes will detail the use of this compound in established in vitro and in vivo models of neurodegeneration, providing protocols for assessing its efficacy and elucidating its mechanisms of action.
Key Neuroprotective Mechanisms
Based on studies of related tanshinones, the putative neuroprotective mechanisms of this compound are:
-
Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.
-
Anti-apoptotic Effects : Inhibition of programmed cell death pathways in neurons.
-
Anti-inflammatory Action : Attenuation of neuroinflammatory processes mediated by glial cells.
-
Modulation of Signaling Pathways : Activation of pro-survival pathways (e.g., Nrf2/HO-1) and inhibition of stress-activated pathways (e.g., MAPKs).[3]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, extrapolated from studies on cryptotanshinone, to illustrate its potential neuroprotective efficacy in various experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells Exposed to MPP+
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5 | 5 ± 1 | 1.0 ± 0.1 |
| MPP+ (500 µM) | 52 ± 4 | 45 ± 3 | 3.5 ± 0.4 |
| MPP+ + 1,2-DDC (1 µM) | 65 ± 5 | 32 ± 2 | 2.8 ± 0.3 |
| MPP+ + 1,2-DDC (5 µM) | 78 ± 6 | 20 ± 2 | 1.9 ± 0.2 |
| MPP+ + 1,2-DDC (10 µM) | 91 ± 5 | 10 ± 1 | 1.2 ± 0.1 |
MPP+: 1-methyl-4-phenylpyridinium, a neurotoxin that induces Parkinson's-like pathology. 1,2-DDC: this compound.
Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Rotational Behavior (rotations/min) | Dopaminergic Neuron Survival (%) | Striatal Dopamine (B1211576) Level (ng/mg tissue) |
| Vehicle Control | 0.5 ± 0.2 | 100 ± 8 | 15.2 ± 1.5 |
| MPTP | 12.5 ± 1.8 | 48 ± 6 | 5.8 ± 0.7 |
| MPTP + 1,2-DDC (10 mg/kg) | 7.2 ± 1.1 | 65 ± 7 | 9.1 ± 1.0 |
| MPTP + 1,2-DDC (20 mg/kg) | 4.1 ± 0.8 | 82 ± 9 | 12.5 ± 1.3 |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease in animals.[5] 1,2-DDC: this compound.
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes the assessment of the neuroprotective effects of this compound against MPP+-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for Parkinson's disease research.[6]
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[7]
-
For differentiation into a neuronal phenotype, plate cells at a density of 1 x 10^5 cells/cm² and treat with 10 µM all-trans-retinoic acid (ATRA) in a low-serum medium (1% FBS) for 5-7 days.[8]
2. Neurotoxicity Induction and Treatment:
-
Plate differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 500 µM and incubate for 24 hours.
3. Assessment of Neuroprotection:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (TUNEL Assay):
-
Fix cells with 4% paraformaldehyde.[9]
-
Permeabilize cells with 0.25% Triton X-100 in PBS.[9]
-
Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.[10]
-
Counterstain with DAPI to visualize cell nuclei.
-
Image using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Intracellular ROS Measurement:
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) for 30 minutes.[11]
-
Wash with PBS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.[11]
-
In Vivo Neuroprotection Model: MPTP-induced Parkinson's Disease in Mice
This protocol outlines the evaluation of this compound's neuroprotective effects in a widely used animal model of Parkinson's disease.[5]
1. Animal Model and Treatment:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Induce Parkinson's-like pathology by intraperitoneal injection of MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals).
-
Administer this compound (e.g., 10 and 20 mg/kg, i.p.) daily for 7 days, starting 24 hours after the last MPTP injection.
2. Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
Apomorphine-induced Rotation Test: Measure contralateral rotations after apomorphine (B128758) injection, which indicates the extent of dopamine depletion on one side of the brain.[2]
3. Neurochemical and Histological Analysis:
-
Striatal Dopamine Measurement:
-
Euthanize mice and dissect the striata.
-
Homogenize the tissue and measure dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry for Dopaminergic Neurons:
-
Perfuse the brains with 4% paraformaldehyde.
-
Section the substantia nigra region.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons to assess neuronal survival.
-
Signaling Pathway Analysis
The neuroprotective effects of tanshinones are often mediated by the modulation of specific signaling pathways. The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.
Conclusion
This compound represents a promising candidate for neuroprotective drug development. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and mechanisms of action in relevant models of neurodegenerative diseases. Further studies are warranted to fully characterize its neuroprotective profile and therapeutic potential.
References
- 1. scielo.br [scielo.br]
- 2. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cryptotanshinone Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. SH-SY5Y culturing [protocols.io]
- 8. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. clyte.tech [clyte.tech]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Developing an Animal Model for 1,2-Didehydrocryptotanshinone Studies
Disclaimer: Limited direct research exists for 1,2-Didehydrocryptotanshinone. The following protocols are based on the known anti-inflammatory properties of its structural analogue, cryptotanshinone, and established pharmacological models. Researchers should perform initial dose-finding and toxicity studies for this compound.
Introduction
This compound is a derivative of cryptotanshinone, a bioactive compound extracted from Salvia miltiorrhiza. Cryptotanshinone has demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1][2] These effects are partly attributed to the modulation of key signaling pathways such as the NF-κB pathway, which is central to the inflammatory response.[1][2] This document provides a detailed protocol for developing a murine model of acute inflammation to investigate the therapeutic potential of this compound. The carrageenan-induced paw edema model is a standard and reliable method for screening potential anti-inflammatory agents.
I. Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory drugs. The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
A. Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Saline solution (0.9% NaCl)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Reagents for euthanasia (e.g., CO2, pentobarbital)
B. Equipment
-
Plebthysmometer or digital calipers
-
Animal weighing scale
-
Syringes and needles (26-30 gauge)
-
Animal housing with a 12-hour light/dark cycle
-
Centrifuge
-
ELISA reader and kits for cytokine analysis (e.g., TNF-α, IL-1β, IL-6)
-
Histology equipment (microtome, slides, stains)
II. Experimental Protocols
A. Animal Selection and Acclimatization
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 180-220 g.
-
Acclimatization: House the animals for at least one week before the experiment in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
B. Drug Preparation and Administration
-
Test Compound: Prepare a suspension of this compound in the vehicle. The concentration should be determined from preliminary dose-finding studies. For initial studies, a range of 10, 25, and 50 mg/kg can be explored.
-
Positive Control: Prepare a suspension of Indomethacin (10 mg/kg) in the vehicle.
-
Vehicle Control: Use the same vehicle administered to the test and positive control groups.
-
Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
C. Induction of Paw Edema
-
Mark a point on the right hind paw of each rat just below the ankle joint.
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline subcutaneously into the sub-plantar region of the right hind paw.
-
The left hind paw will serve as the non-inflamed control.
D. Assessment of Paw Edema
-
Measure the volume of the right hind paw using a plethysmometer or the thickness using digital calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 24 hours post-injection.
-
Calculation of Edema:
-
Paw Volume Increase (mL) = (Paw volume at time t) - (Paw volume at baseline)
-
Percentage Inhibition of Edema = [ (Edema in control group - Edema in treated group) / Edema in control group ] x 100
-
E. Biochemical Analysis
-
At the end of the experiment (e.g., 4 or 24 hours), euthanize the animals under anesthesia.
-
Collect blood samples via cardiac puncture for serum separation.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
Excise the paw tissue for further analysis. Homogenize the tissue to measure local cytokine levels or myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
F. Histopathological Examination
-
Fix the excised paw tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess the degree of inflammation, edema, and cellular infiltration in the subcutaneous tissue.
III. Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SD) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.68 ± 0.09* | 20.0 |
| This compound | 25 | 0.45 ± 0.07 | 47.1 |
| This compound | 50 | 0.31 ± 0.05 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.04** | 67.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.
Table 2: Effect of this compound on Serum Cytokine Levels in Rats with Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 150.2 ± 15.8 | 120.5 ± 12.3 | 250.7 ± 25.1 |
| This compound | 25 | 95.6 ± 10.1 | 75.3 ± 8.9 | 160.4 ± 18.2 |
| Indomethacin (Positive Control) | 10 | 80.4 ± 9.5 | 65.1 ± 7.6 | 145.9 ± 15.3 |
**p < 0.01 compared to Vehicle Control. Data are hypothetical.
IV. Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Postulated mechanism of action via the NF-κB signaling pathway.
References
Application Note: Quantification of 1,2-Didehydrocryptotanshinone using Reverse-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone (B1669641), a major bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). The tanshinone family, including cryptotanshinone and tanshinone IIA, exhibits a wide range of pharmacological activities, such as cardiovascular protection, anti-inflammatory, and antitumor effects. Given the therapeutic potential of this class of compounds, the accurate quantification of its analogues like this compound is crucial for pharmacological studies, quality control of herbal preparations, and pharmacokinetic research.
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. While specific methods for this analogue are not widely published, the protocol described herein is adapted from validated methods for structurally similar tanshinones, ensuring high sensitivity and reproducibility.[1][2][3]
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[4][5] The separation is based on the differential partitioning of the analyte between the two phases. This compound, being a relatively nonpolar molecule, is retained by the hydrophobic stationary phase. It is then eluted by a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. The addition of an acid, such as acetic or formic acid, to the mobile phase can improve peak shape and resolution.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials (amber, 2 mL) with caps (B75204) and septa
Chemicals and Standards
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic Acid or Formic Acid (Glacial, HPLC grade)
-
All other solvents and reagents should be of analytical grade.
Chromatographic Column
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size). A 150 mm length column is also suitable.[2]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C, protected from light.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. A minimum of five concentration levels is recommended.
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., Salvia miltiorrhiza roots) at 60°C to a constant weight and grind into a fine powder (e.g., 40-mesh).[6]
-
Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to facilitate extraction.[1][7]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with the mobile phase to fit within the calibration range.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standard solutions and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound. The identity of the peak in the sample chromatogram should be confirmed by comparing its retention time with that of the reference standard.
Data Presentation and Analysis
The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.
Equation: y = mx + c
-
y = Peak Area
-
m = Slope of the curve
-
x = Concentration of the analyte
-
c = y-intercept
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (containing 0.5% Acetic Acid) (75:25, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[2][3] |
| Run Time | 20 minutes |
Table 2: Typical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999[2] |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[8] |
| Precision (%RSD) | < 2.0%[2] |
| Accuracy (Recovery %) | 96.0 - 103.0%[2] |
Note: The values in Table 2 are representative and should be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantification process, from sample handling to the final result.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Didehydrocryptotanshinone as a Tool Compound in Molecular Biology
Disclaimer: Direct experimental data on the biological activities and specific protocols for 1,2-Didehydrocryptotanshinone are limited in the current scientific literature. The following application notes and protocols are based on the well-characterized activities of its close structural analogue, Cryptotanshinone (CT) . Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal conditions for their specific experimental setup.
Introduction
This compound is a structural analogue of Cryptotanshinone (CT), a natural product isolated from the roots of Salvia miltiorrhiza Bunge (Danshen).[1] CT has been extensively studied for its potent anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] These biological activities are largely attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. As a close analogue, this compound is predicted to share a similar mechanism of action, making it a valuable tool compound for studying various cellular processes in molecular biology.
Mechanism of Action
Based on studies of Cryptotanshinone, this compound is anticipated to primarily act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
The proposed mechanism of action involves the following key signaling pathways:
-
JAK/STAT Pathway: By inhibiting STAT3, this compound likely interferes with the Janus kinase (JAK)-mediated phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.
-
PI3K/Akt/mTOR Pathway: Cryptotanshinone has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[2][4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to various stimuli, is also modulated by tanshinones.[2][5]
Data Presentation
The following table summarizes the inhibitory concentrations of Cryptotanshinone (CT) in various cancer cell lines. This data can serve as a reference for determining the starting concentrations for experiments with this compound.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Cryptotanshinone | mPGES-1 (cell-free) | Enzyme Inhibition | 1.9 ± 0.4 µM | [6] |
| Cryptotanshinone | 5-LO (cell-free) | Enzyme Inhibition | 7.1 µM | [6] |
Experimental Protocols
Protocol 1: Inhibition of STAT3 Phosphorylation in Cancer Cells
Objective: To determine the effect of this compound on STAT3 activation in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., DU145 prostate cancer, MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). A DMSO-only control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/WST-1 Assay:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or soluble formazan (WST-1).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed inhibitory mechanism of this compound on key signaling pathways.
Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Formulation of 1,2-Didehydrocryptotanshinone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 1,2-Didehydrocryptotanshinone (DCT) for in vivo research. DCT is a derivative of cryptotanshinone (B1669641) (CTS), a lipophilic diterpenoid quinone extracted from the medicinal plant Salvia miltiorrhiza.[1] Like its parent compound, DCT is expected to exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in animal studies.[2][3]
To overcome this limitation, advanced formulation strategies are necessary. This guide focuses on two primary approaches: Liposomal Encapsulation and Nanocrystal Formulation . These methods are based on successful strategies employed for cryptotanshinone and other structurally related tanshinones, aiming to enhance solubility, improve pharmacokinetic profiles, and increase therapeutic efficacy.[4][5][6]
Physicochemical Properties and Solubility
This compound is a structural analogue of cryptotanshinone.[7][8] It is a lipophilic compound with poor water solubility, a critical factor limiting its oral bioavailability.[2][9] Understanding its solubility profile is the first step in developing a suitable in vivo formulation.
Table 1: Solubility of Cryptotanshinone (CTS) as a Proxy for this compound (DCT)
| Solvent/System | Solubility | Reference |
| Water | 9.76 µg/mL | [6][10] |
| Aqueous (with 1% Poloxamer 407) | 62.29 µg/mL (for nanocrystals) | [6][10] |
| Organic Solvents | Soluble | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) |
| Solid Dispersion (with PVP K-30) | Significantly enhanced | [11] |
| Solid Dispersion (with Poloxamer 407) | Significantly enhanced | [11] |
Formulation Strategies and Protocols
The following protocols are adapted from established methods for cryptotanshinone and tanshinone IIA, providing a robust starting point for the formulation of DCT.
Protocol 1: Liposomal Formulation of DCT
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[4] This protocol utilizes the thin-film hydration method, a common and effective technique for preparing liposomes.[4]
Experimental Workflow for Liposomal DCT Formulation
Caption: Workflow for preparing DCT-loaded liposomes.
Materials and Reagents:
-
This compound (DCT)
-
Soy Lecithin or Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary Evaporator
-
Probe Sonicator or Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dialysis tubing (MWCO 10-12 kDa) or Ultracentrifuge
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Preparation of the Lipid Film:
-
Accurately weigh DCT, soy lecithin, and cholesterol. A suggested starting molar ratio is 1:4:1 (DCT:Lecithin:Cholesterol). For example, dissolve 5 mg DCT, 20 mg soy lecithin, and 5 mg cholesterol in 2-3 mL of chloroform in a round-bottom flask.[4]
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature of 45°C until a thin, homogeneous lipid film forms on the inner surface of the flask.[4]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a suitable volume of PBS (pH 7.4) to the flask.
-
Rotate the flask gently in the water bath (at a temperature above the lipid phase transition temperature, e.g., 45-50°C) for 1 hour to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated DCT by dialyzing the liposome (B1194612) suspension against PBS overnight.
-
Alternatively, pellet the liposomes by ultracentrifugation and resuspend them in fresh PBS. The concentration of free drug can be measured in the supernatant.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Disrupt a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol).
-
Quantify the total amount of DCT using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
-
Table 2: Typical Characteristics of Tanshinone Liposomal Formulations
| Parameter | Tanshinone IIA Liposomes | Acetyltanshinone IIA Liposomes | Target for DCT Liposomes |
| Method | Thin-film dispersion | PEG-modified liposomes | Thin-film dispersion |
| Lipids | Soy lecithin, Cholesterol | Not specified | Soy lecithin, Cholesterol |
| Particle Size | 150.67 ± 27.23 nm | 188.5 nm | 100 - 200 nm |
| PDI | 0.20 ± 0.015 | Not specified | < 0.3 |
| Zeta Potential | -8.73 ± 2.28 mV | Not specified | -5 to -30 mV |
| Encapsulation Efficiency | 70.32 ± 4.04% | Not specified | > 70% |
| Drug Loading | 15.63% | Not specified | > 10% |
| Reference | [4] | [12] | - |
Protocol 2: DCT Nanocrystals Formulation
Drug nanocrystals are pure drug particles with a crystalline character, typically stabilized by a thin layer of surfactant or polymer. This approach dramatically increases the surface area of the drug, leading to enhanced saturation solubility and dissolution velocity, which can significantly improve oral bioavailability.[6][10]
Experimental Workflow for DCT Nanocrystal Formulation
Caption: Workflow for preparing DCT nanocrystals.
Materials and Reagents:
-
This compound (DCT)
-
Acetone
-
Stabilizer (e.g., Poloxamer 407, PVP K-30)
-
Cryoprotectant (e.g., Mannitol)
-
High-Pressure Homogenizer (HPH)
-
Magnetic Stirrer
-
Lyophilizer (Freeze-dryer)
-
DLS instrument
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
Protocol:
-
Preparation of Crude Nanosuspension:
-
Prepare an aqueous solution of the stabilizer. For example, a 1% (w/v) Poloxamer 407 solution.[6][10]
-
Dissolve DCT in a water-miscible organic solvent, such as acetone (e.g., 300 mg DCT in a suitable volume of acetone).[6][10]
-
Under constant magnetic stirring (e.g., 800 rpm), add the DCT-acetone solution dropwise into the stabilizer solution.[6][10]
-
Continue stirring for a designated period (e.g., 4 hours) to allow for the evaporation of the organic solvent and the formation of a crude drug suspension.[10]
-
-
High-Pressure Homogenization (HPH):
-
Process the crude suspension through a high-pressure homogenizer to reduce the particle size.
-
A typical procedure involves multiple cycles at increasing pressures. For example, 5 cycles at 300 bar followed by 8 cycles at 1000 bar.[10]
-
-
Lyophilization:
-
To create a stable, solid powder for long-term storage and easy redispersion, add a cryoprotectant (e.g., mannitol) to the final nanosuspension.
-
Freeze the nanosuspension (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.
-
-
Characterization:
-
Particle Size and Zeta Potential: Re-disperse the lyophilized powder in deionized water and measure the particle size and zeta potential using DLS.
-
Morphology: Observe the shape and surface morphology of the nanocrystals using SEM or TEM.
-
Solubility and Dissolution: Determine the saturation solubility of the nanocrystals in relevant media (e.g., water, simulated gastric fluid). Perform in vitro dissolution studies to compare the release profile against the unprocessed DCT powder.
-
In Vivo Administration and Pharmacokinetic Evaluation
The primary goal of these formulations is to improve the pharmacokinetic profile of DCT. Below is a summary of pharmacokinetic data for cryptotanshinone in various formulations, which can serve as a benchmark for DCT studies.
Table 3: Pharmacokinetic Parameters of Cryptotanshinone (CTS) in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability | Reference |
| CTS Suspension | 20 | 15.31 ± 4.12 | 0.75 | 45.28 ± 11.23 | 100% (Baseline) | [6] |
| CTS Nanocrystals | 20 | 38.65 ± 8.15 | 0.5 | 130.17 ± 25.46 | 287% | [6] |
| CTS-Solid Lipid Nanoparticles (GMS) | Not specified | 11.2 ± 3.1 | 4.0 | 78.5 ± 20.7 | Significantly increased | [5] |
| CTS-Solid Lipid Nanoparticles (CP) | Not specified | 12.5 ± 2.8 | 4.0 | 85.3 ± 23.4 | Significantly increased | [5] |
| CTS in Extract | 5.7 | Significantly higher Cmax and AUC compared to pure CTS | Not specified | Significantly higher Cmax and AUC compared to pure CTS | - | [8][13] |
Administration Protocol for In Vivo Studies (Rats):
-
Animal Model: Use adult male Sprague-Dawley rats (250 ± 20 g).
-
Dosing Preparation:
-
Liposomal DCT: Use the purified liposome suspension directly for intravenous (IV) injection via the tail vein or for oral gavage.
-
DCT Nanocrystals: Re-disperse the lyophilized nanocrystal powder in saline (0.9% NaCl) to the desired concentration just before administration.[6]
-
-
Administration:
-
Administer a single dose (e.g., 20 mg/kg) via oral gavage.[6]
-
For IV administration of liposomes, a lower dose may be appropriate.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.5 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[6]
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the plasma concentration of DCT using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
By employing these advanced formulation strategies and following the outlined protocols, researchers can significantly enhance the in vivo performance of this compound, enabling a more accurate assessment of its therapeutic potential.
References
- 1. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Cryptotanshinone and its Nanoformulation in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An injectable liposome for sustained release of tanshinone IIA to the treatment of acute blunt muscle injury by augmenting autophagy and alleviating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Enhanced Oral Bioavailability of Cryptotanshinone-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability [frontiersin.org]
- 11. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Liposomal Formulation of Acetyltanshinone IIA for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Didehydrocryptotanshinone (Tanshinone IIA)
Welcome to the technical support center for the synthesis of 1,2-Didehydrocryptotanshinone, a key bioactive compound, also widely known as Tanshinone IIA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the chemical name for a bioactive molecule more commonly known as Tanshinone IIA. It is a diterpenoid quinone that can be isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) or synthesized from its precursor, cryptotanshinone (B1669641).
Q2: What is the general strategy for synthesizing this compound from cryptotanshinone?
A2: The synthesis involves the dehydrogenation of cryptotanshinone. This chemical transformation introduces a double bond in the A-ring of the molecule, converting it to the corresponding ortho-quinone methide system of Tanshinone IIA.
Q3: What are the common methods for the dehydrogenation of cryptotanshinone?
A3: The most common methods involve the use of chemical oxidants or catalytic systems. A widely used and effective chemical oxidant for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Another potential approach is palladium-catalyzed aerobic dehydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound (Tanshinone IIA) from cryptotanshinone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The dehydrogenating agent (e.g., DDQ) may have degraded. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at an adequate rate. 3. Poor Quality Starting Material: The cryptotanshinone starting material may be impure. | 1. Use a fresh, high-purity batch of the dehydrogenating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. Purify the starting cryptotanshinone by recrystallization or column chromatography. |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the dehydrogenating agent to cryptotanshinone may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase the molar equivalents of the dehydrogenating agent (e.g., DDQ) incrementally (e.g., from 1.1 eq to 1.5 eq). 2. Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC. |
| Formation of Multiple Side Products | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the formation of undesired oxidation byproducts. 2. Side Reactions: The solvent or impurities may be participating in side reactions. | 1. Reduce the reaction temperature or the amount of oxidant. 2. Use a high-purity, dry, and inert solvent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. 2. Presence of Reduced Oxidant: The reduced form of the oxidant (e.g., DDQ-H2) can complicate purification. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC. 2. After the reaction, quench the excess oxidant and wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the reduced oxidant. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound (Tanshinone IIA).
Method 1: Dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol is based on a general procedure for the dehydrogenation of related tanshinone compounds.[1]
Materials:
-
Cryptotanshinone
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve cryptotanshinone (1.0 equivalent) in dry benzene or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add DDQ (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone (B1673460) (DDQ-H2).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound (Tanshinone IIA).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Cryptotanshinone |
| Reagent | DDQ |
| Solvent | Benzene or Toluene |
| Temperature | Reflux (80-110 °C) |
| Typical Yield | 33% (for a related tanshinone dehydrogenation)[1] |
Method 2: Palladium-Catalyzed Aerobic Dehydrogenation (Conceptual)
This is a conceptual protocol based on palladium-catalyzed dehydrogenation of cyclic ketones.[2][3] Optimization would be required for this specific substrate.
Materials:
-
Cryptotanshinone
-
Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)
-
2-(Dimethylamino)pyridine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxygen (balloon or from air)
Procedure:
-
To a reaction vial, add cryptotanshinone (1.0 equivalent), Pd(TFA)₂ (e.g., 5 mol%), and 2-(dimethylamino)pyridine (e.g., 10 mol%).
-
Add DMSO as the solvent.
-
Seal the vial and introduce an atmosphere of oxygen (e.g., via a balloon).
-
Heat the reaction mixture (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway (Metabolic)
While not a direct part of the chemical synthesis, it is relevant for researchers to understand the metabolic fate of cryptotanshinone, which involves dehydrogenation in biological systems.
Caption: Metabolic pathway of cryptotanshinone in human liver microsomes.[4]
References
- 1. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charactering the metabolism of cryptotanshinone by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Didehydrocryptotanshinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2-Didehydrocryptotanshinone.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, focusing on chromatographic techniques.
Guide 1: Poor Peak Shape in HPLC Analysis
Poor peak shape can significantly impact the resolution and quantification of this compound. Common issues include peak tailing, fronting, and split peaks.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Column Overload: Injecting too much sample can lead to asymmetrical peaks. - Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the analyte. - Column Degradation: Loss of stationary phase can create active sites that cause tailing. | - Reduce the injection volume or dilute the sample. - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Replace the column. |
| Peak Fronting | - Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the mobile phase can cause the peak to front. - Column Collapse: Voids or channels in the column bed can lead to distorted peak shapes. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column. |
| Split Peaks | - Partially Blocked Frit: A clogged inlet frit can distort the sample band. - Column Void: A void at the head of the column can cause the sample to travel through different paths. - Co-elution with an Impurity: A closely eluting compound can appear as a shoulder or a split peak. | - Back-flush the column. If the problem persists, replace the frit or the column. - Replace the column. - Optimize the mobile phase composition or gradient to improve separation. |
Experimental Workflow for Troubleshooting Poor Peak Shape
Technical Support Center: 1,2-Didehydrocryptotanshinone (DHTS) Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1,2-Didehydrocryptotanshinone (DHTS) solutions. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on supplier information, this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is commonly used. However, it is crucial to be aware of the potential for solvent-mediated degradation (see Q3).
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a tightly sealed vial at 2-8°C.[1] Under these conditions, the product is expected to be stable for up to 24 months.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: It is highly recommended to prepare and use solutions on the same day.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for a maximum of two weeks to minimize degradation.[1] Studies on related tanshinones have shown instability in aqueous solutions and in DMSO over time.[2]
Q4: Is this compound sensitive to light?
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures can promote the degradation of tanshinones. For instance, Tanshinone IIA is known to be unstable at high temperatures.[3][4] It is recommended to handle and store solutions at controlled room temperature or below and to avoid repeated freeze-thaw cycles.
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A6: Caution is advised when using this compound in aqueous-based solutions for extended periods. A study on several related tanshinones, including cryptotanshinone (B1669641) and dihydrotanshinone (B163075), demonstrated that their concentrations decreased in aqueous solutions after 24 hours.[2] This suggests that this compound may also be prone to degradation in aqueous environments. For cell-based assays, it is advisable to add the compound to the media immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously frozen stock, ensure it has not been stored for longer than two weeks at -20°C and has not undergone multiple freeze-thaw cycles. |
| Degradation of this compound in the experimental medium (e.g., cell culture media). | Minimize the incubation time of the compound in aqueous media before and during the experiment. Add the compound to the experimental system as the final step whenever possible. | |
| Appearance of unexpected peaks in HPLC/UPLC-MS analysis. | Formation of degradation products. | Review the storage and handling procedures for the compound and its solutions. Protect from light and elevated temperatures. Consider performing a forced degradation study to identify potential degradation products. |
| Solvent-mediated degradation. | Be aware that cryptotanshinone and dihydrotanshinone have been shown to be converted to other tanshinones in DMSO.[2] While this has not been explicitly shown for this compound, it is a possibility. If unexpected results are obtained with DMSO stocks, consider using an alternative solvent or preparing fresh solutions immediately before use. | |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and is sufficient to maintain the solubility of this compound. Gentle warming and sonication may aid in initial dissolution, but be mindful of potential temperature-induced degradation. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | 2-8°C | Up to 24 months | Keep vial tightly sealed.[1] |
| Stock Solution | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | -20°C | Up to 2 weeks | Store as aliquots in tightly sealed vials.[1] Avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous-based (e.g., cell culture media) | Room Temperature / 37°C | Use immediately | Prone to degradation in aqueous solutions.[2] Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature for at least 30 minutes before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C for no longer than two weeks.
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 4 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples (including an untreated control) by a suitable stability-indicating HPLC or UPLC-MS method to determine the extent of degradation and to profile any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,2-Didehydrocryptotanshinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor aqueous solubility of 1,2-Didehydrocryptotanshinone. The information is presented in a question-and-answer format, offering troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Troubleshooting Guides
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Answer:
This compound, like other tanshinones, is a lipophilic compound with very low aqueous solubility. Direct dissolution in aqueous buffers will likely result in poor solubility and precipitation. Here are several approaches to overcome this issue, ranging from simple solvent adjustments to more advanced formulation strategies.
Initial Troubleshooting Steps:
-
Co-solvents: For preliminary studies, using a small percentage of an organic co-solvent can significantly improve solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro assays. However, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment: The solubility of some tanshinones can be influenced by pH. While specific data for this compound is limited, studies on the related compound cryptotanshinone (B1669641) have shown increased solubility in alkaline conditions. Experimenting with a range of pH values (e.g., pH 7.4 to 9.0) in your buffer system may improve solubility. However, the stability of the compound at different pH values should also be assessed.
Advanced Formulation Strategies:
If co-solvents and pH adjustments are insufficient or not suitable for your experimental system, more advanced formulation techniques should be considered. These methods aim to create stable aqueous dispersions of the compound.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1] This can enhance the dissolution rate and apparent solubility by reducing particle size to a molecular level and improving wettability.[1]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[2] This is a widely used and effective method for improving the aqueous solubility of poorly soluble compounds.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate and apparent solubility.[3] Various methods can be employed to prepare nanoparticles, including nanoprecipitation, solvent evaporation, and high-pressure homogenization.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a structural analogue of cryptotanshinone.[4] While specific experimental data on its aqueous solubility is scarce, it is classified as a lipophilic diterpenoid, and like other tanshinones, it is expected to have very low water solubility. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q2: Which formulation strategy is best for my application?
A2: The choice of formulation strategy depends on your specific experimental needs, including the required concentration, the biological system being used, and the intended route of administration for in vivo studies.
-
For initial in vitro screening: Co-solvents like DMSO are often sufficient.
-
For cell-based assays requiring higher concentrations: Cyclodextrin inclusion complexes or well-characterized nanoparticle formulations are recommended to avoid solvent toxicity.
-
For in vivo oral administration: Solid dispersions and nanoparticle formulations can enhance oral bioavailability.
-
For in vivo parenteral administration: Nanoparticle formulations are generally the most suitable approach.
Q3: How can I prepare a solid dispersion of this compound?
Q4: What is the general procedure for forming a cyclodextrin inclusion complex with this compound?
A4: The co-precipitation method is a common technique for preparing solid inclusion complexes of tanshinones with cyclodextrins.[5] The stoichiometry of the complex, typically 1:1 for tanshinones, should be confirmed experimentally.[5]
Q5: What methods can be used to prepare nanoparticles of this compound?
A5: Several methods are suitable for preparing nanoparticles of hydrophobic drugs. The choice of method will depend on the desired particle size, drug loading, and available equipment.
-
Nanoprecipitation: This is a relatively simple and rapid method that involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate.[6]
-
Solvent Evaporation: This technique involves emulsifying a solution of the drug and polymer in an aqueous surfactant solution, followed by removal of the organic solvent by evaporation to form nanoparticles.[7][8]
-
High-Pressure Homogenization: This method uses high pressure to reduce the particle size of a drug suspension to the nanometer range and is suitable for large-scale production.[9]
Q6: How can I confirm the successful formation of a cyclodextrin inclusion complex or nanoparticles?
A6: Several analytical techniques can be used for characterization:
-
For Cyclodextrin Complexes: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of the inclusion complex.
-
For Nanoparticles: Dynamic Light Scattering (DLS) is used to determine particle size and polydispersity index (PDI). Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the nanoparticles.
Q7: Are there any known signaling pathways affected by tanshinones that I should be aware of in my experiments?
A7: Yes, tanshinones are known to modulate several key signaling pathways, which could be relevant depending on your research focus. For instance, Tanshinone IIA, a closely related compound, has been shown to inhibit the PI3K/Akt and MAPK signaling pathways in cancer cells.[9] In the context of cardiovascular protection, it can activate the PI3K/Akt pathway.[9] It is important to consider these potential effects when interpreting your experimental results.
Data Presentation
Table 1: Solubility of Cryptotanshinone (a structural analogue) in Various Solvents.
| Solvent | Solubility | Reference |
| Water | 0.00976 mg/mL | |
| Dimethyl sulfoxide (DMSO) | Very soluble | |
| Methanol | Very soluble | |
| Ethanol (B145695) | Very soluble | |
| Chloroform | Very soluble | |
| Ether | Very soluble |
Table 2: Comparison of Formulation Strategies for Improving Aqueous Solubility.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier matrix. | Enhances dissolution rate, improves bioavailability.[1] | Potential for drug recrystallization during storage. |
| Cyclodextrin Inclusion Complex | Drug is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. | Significantly increases aqueous solubility, can improve stability.[2] | Limited drug loading capacity, potential for competitive displacement by other molecules. |
| Nanoparticles | Drug particle size is reduced to the nanometer range. | Increases surface area for dissolution, can be targeted to specific tissues.[3] | Complex preparation methods, potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by the Melting Method (Adapted from[1])
-
Materials: this compound, Hydrophilic carrier (e.g., Poloxamer 188 or PEG 6000).
-
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:4, 1:6, or 1:8 w/w ratio).
-
Place the hydrophilic carrier in an evaporating dish and heat it on a water bath to its melting point (e.g., ~70°C for Poloxamer 188).
-
Add the powdered this compound to the molten carrier and stir until a homogeneous mixture is obtained.
-
Remove the dish from the water bath and cool it rapidly in an ice bath to solidify the mixture.
-
Grind the solidified mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation (Adapted from[5])
-
Materials: this compound, β-cyclodextrin (or a derivative like HP-β-CD), Ethanol, Deionized water.
-
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
In a separate container, dissolve β-cyclodextrin in deionized water (e.g., at a 1:1 molar ratio to the drug).
-
Slowly add the ethanolic solution of this compound to the aqueous solution of β-cyclodextrin with constant stirring.
-
Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
A precipitate of the inclusion complex should form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water and then with ethanol to remove any uncomplexed drug or cyclodextrin.
-
Dry the resulting powder under vacuum.
-
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation (General Method)
-
Materials: this compound, Biodegradable polymer (e.g., PLGA), Water-miscible organic solvent (e.g., acetone), Aqueous phase (deionized water), Surfactant (e.g., Poloxamer 188 or PVA).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Inject the organic solution into the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting nanoparticle suspension can be used directly or further purified by centrifugation and resuspension.
-
Mandatory Visualization
Caption: Experimental workflow for overcoming poor solubility.
Caption: Potential signaling pathways modulated by tanshinones.
References
- 1. Poorly water-soluble drug nanoparticles via solvent evaporation in water-soluble porous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar [semanticscholar.org]
- 3. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 4. scispace.com [scispace.com]
- 5. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 8. researchgate.net [researchgate.net]
- 9. 3 Benefits of High Pressure Homogenization for Nanoparticles [pion-inc.com]
troubleshooting 1,2-Didehydrocryptotanshinone in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1,2-Didehydrocryptotanshinone in in vitro assays.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
Answer: Variability in cell viability assays is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
Potential Cause & Troubleshooting Steps:
-
Compound Solubility and Stability: this compound, like other tanshinones, has poor aqueous solubility.[1][2]
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting to final concentrations in culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] Visually inspect for any precipitation after dilution. The stability of cryptotanshinone (B1669641) is pH-dependent, with degradation observed at pH below 2 and structural changes above pH 11.[1]
-
-
Assay-Compound Interference: The choice of viability assay can significantly influence results. ATP-based assays (e.g., CellTiter-Glo) can be confounded by compounds that alter cellular metabolism without inducing cell death.[4][5]
-
Solution: Corroborate your findings using a different method. For instance, compare results from a metabolic assay (MTT, XTT) with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[6]
-
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell lines are authenticated and free from mycoplasma contamination. Genetic drift can occur with high passage numbers, leading to altered drug responses.[6]
-
Solution: Use low-passage cells and regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
-
Seeding Density: Variations in initial cell seeding density can significantly impact drug response due to differences in cell proliferation rates and cell-to-cell contact.[4][6]
-
Solution: Implement a standardized protocol for cell counting and seeding. Ensure even cell distribution in multi-well plates.
-
-
Summary of Factors Influencing In Vitro Assay Reproducibility:
| Factor | Potential Impact on this compound Assays | Mitigation Strategy |
| Compound Properties | Poor solubility leading to inaccurate concentrations; potential for aggregation.[1][7] | Prepare fresh dilutions from a validated stock solution; visually inspect for precipitates. |
| Assay Type | Discrepancies between metabolic assays and direct cell counts due to effects on cellular metabolism.[5][6] | Validate findings with orthogonal assays (e.g., combining a viability with a cytotoxicity assay). |
| Cell Line Health | Contamination or genetic drift can alter cellular response to the compound.[6] | Use authenticated, low-passage cells; routinely test for mycoplasma. |
| Experimental Protocol | Inconsistent cell seeding, incubation times, or reagent preparation.[5][8] | Adhere to a strict, detailed standard operating procedure (SOP). |
Issue 2: Unexpected or Off-Target Effects Observed
Question: I'm observing effects of this compound on signaling pathways that are not reported in the literature. How can I validate these findings?
Answer: Unanticipated results can be exciting but require rigorous validation to rule out experimental artifacts.
Potential Cause & Troubleshooting Steps:
-
Compound Purity: Impurities in the compound stock could be responsible for the observed activity.
-
Solution: Verify the purity of your this compound stock using analytical methods like HPLC or LC-MS.
-
-
Assay Specificity: Some assay reagents can be prone to non-specific interactions.
-
Solution: Run appropriate controls, including vehicle-only and untreated samples. If using a kinase inhibitor assay, for example, perform a counterscreen with a structurally related but inactive compound if available.
-
-
Multi-Target Effects: Natural products can often interact with multiple cellular targets.[9]
-
Solution: To confirm a novel signaling pathway, use multiple downstream readouts. For example, if you observe inhibition of a particular protein's phosphorylation, also measure the activity of downstream effectors or the expression of target genes.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is a lipophilic compound and is very soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, and ether, but has low solubility in water.[1][2] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C or -80°C to maintain stability. For working solutions, it is best to prepare them fresh for each experiment by diluting the stock in culture medium.
Q2: Which cell-based assays are most suitable for evaluating the effects of this compound?
A2: The choice of assay depends on the research question. Here are some commonly used assays:
| Assay Type | Principle | Common Readout |
| Cell Proliferation | Measures the increase in cell number over time. | Direct cell counting, DNA synthesis assays (e.g., BrdU). |
| Cytotoxicity | Measures cell death. | LDH release, trypan blue exclusion. |
| Apoptosis | Detects programmed cell death. | Caspase activity assays, Annexin V/PI staining, Western blot for apoptotic markers (e.g., cleaved PARP, caspases).[3][10] |
| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | Flow cytometry with DNA staining (e.g., propidium (B1200493) iodide).[11] |
| Western Blotting | Detects changes in protein expression and post-translational modifications (e.g., phosphorylation). | Analysis of signaling pathways like PI3K/Akt, STAT3, and MAPK.[10][12] |
Q3: What are the known signaling pathways modulated by cryptotanshinone and related compounds?
A3: Cryptotanshinone has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include:
-
PI3K/Akt Pathway: Inhibition of this pathway is often associated with reduced cell survival and proliferation.[10][12]
-
STAT3 Pathway: Cryptotanshinone has been shown to inhibit the activation of STAT3, a transcription factor involved in cancer cell growth and survival.[10]
-
MAPK Pathways (p38, JNK): Modulation of these pathways can lead to the induction of apoptosis.[10][12]
-
NF-κB Pathway: Inhibition of this pathway is linked to anti-inflammatory effects.[12]
Visualizations
Signaling Pathways of Cryptotanshinone
Caption: Key signaling pathways modulated by Cryptotanshinone.
General Experimental Workflow for In Vitro Assay Troubleshooting
Caption: A stepwise workflow for troubleshooting in vitro assay variability.
References
- 1. mdpi.com [mdpi.com]
- 2. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating Cells as Reagents to Design Reproducible Assays: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Enhancing the Bioavailability of 1,2-Didehydrocryptotanshinone for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of 1,2-Didehydrocryptotanshinone (DCTS).
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the formulation and in vivo evaluation of DCTS.
Issue 1: Low In Vivo Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of DCTS | 1. Particle Size Reduction: Employ techniques like nanocrystal or solid lipid nanoparticle (SLN) formulation to increase the surface area for dissolution.[1][2] 2. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or polymers (e.g., Poloxamer 407, PVP K30) in your formulation to enhance solubility.[1][3] 3. Amorphous Solid Dispersions: Prepare solid dispersions of DCTS with hydrophilic carriers to improve its dissolution rate.[3][4] |
| First-pass metabolism | 1. Co-administration with Bioenhancers: Investigate the co-administration of DCTS with natural compounds known to inhibit metabolic enzymes. 2. Lipid-Based Formulations: Formulations like SLNs can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. |
| P-glycoprotein (P-gp) efflux | 1. Incorporate P-gp Inhibitors: Include known P-gp inhibitors in the formulation to increase intracellular drug concentration. 2. Synergistic Herbal Extracts: Co-administering DCTS with other components of Salvia miltiorrhiza extract may inhibit P-gp efflux.[5] |
| Variability in animal studies | 1. Standardize Administration Technique: Ensure consistent oral gavage technique to minimize stress-induced physiological changes in animals. 2. Fasting State: Administer the formulation to fasted animals to reduce variability in gastric emptying and food-drug interactions. |
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Expulsion)
| Potential Cause | Troubleshooting Step |
| Insufficient stabilizer concentration in nanocrystal formulations | 1. Optimize Stabilizer Concentration: Experiment with different concentrations of stabilizers like Poloxamer 407. An optimal concentration is crucial as both insufficient and excessive amounts can lead to larger particle sizes.[1] 2. Choice of Stabilizer: Screen different types of stabilizers (e.g., HPMC, PVP, poloxamers) to find the most effective one for DCTS.[1] |
| Lipid polymorphism in SLN formulations | 1. Optimize Lipid Composition: Use a mixture of lipids to create a less ordered crystalline structure, which can improve drug loading and prevent expulsion. 2. Incorporate Co-surfactants: The addition of co-surfactants can enhance the stability of the lipid matrix. |
| Improper storage conditions | 1. Refrigerated Storage: Store nanoparticle formulations at 4°C to minimize particle growth and maintain stability.[1] 2. Lyophilization: For long-term storage, lyophilize the nanoparticle suspension with a suitable cryoprotectant like mannitol (B672).[1] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is a good starting point for developing a DCTS formulation with enhanced bioavailability? A1: Based on published studies with the structurally similar compound cryptotanshinone (B1669641) (CTS), preparing nanocrystals using a precipitation-high-pressure homogenization method with a stabilizer like Poloxamer 407 is a promising approach.[1] Solid lipid nanoparticles (SLNs) formulated by an ultrasonic and high-pressure homogenization method have also shown significant success.
-
Q2: How can I improve the drug loading capacity of my SLN formulation? A2: To improve drug loading, you can try using a lipid in which DCTS has higher solubility. Additionally, incorporating a liquid lipid to create nanostructured lipid carriers (NLCs) can increase the imperfections in the crystal lattice, providing more space for drug molecules.
-
Q3: What are the critical process parameters to control during nanocrystal preparation? A3: Key parameters to control include the concentration of the stabilizer, the pressure used during homogenization, and the number of homogenization cycles. All three have a significant impact on the final particle size and polydispersity index (PDI).[2]
In Vivo Studies
-
Q4: What is a standard protocol for a pharmacokinetic study of a DCTS formulation in rats? A4: A typical protocol involves oral administration of a single dose (e.g., 20 mg/kg) of the DCTS formulation to rats. Blood samples are then collected from the tail vein at various time points (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours) post-administration. Plasma concentrations of DCTS are then determined using a validated analytical method like LC-MS/MS.[1]
-
Q5: How can I minimize animal stress during oral gavage, and why is it important? A5: Proper training and handling techniques are crucial to minimize stress. Stress can alter physiological parameters, such as gastric emptying and intestinal motility, leading to high variability in drug absorption and pharmacokinetic data.
-
Q6: What pharmacokinetic parameters should I focus on to assess the improvement in bioavailability? A6: The primary parameters to compare between your enhanced formulation and a control (e.g., a simple suspension of DCTS) are the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax). A significant increase in these values indicates enhanced bioavailability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Cryptotanshinone (CTS) Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| CTS Suspension | 20 | 15.3 ± 4.2 | 0.5 | 48.7 ± 11.3 | 100 |
| CTS Nanocrystals | 20 | 45.8 ± 9.7 | 0.75 | 140.2 ± 25.1 | 287 |
Data synthesized from a study on cryptotanshinone nanocrystals.[1]
Experimental Protocols
1. Preparation of Cryptotanshinone (CTS) Nanocrystals
This protocol is adapted from a published study on CTS nanocrystals and can be a starting point for DCTS.[1]
Materials:
-
Cryptotanshinone (or DCTS)
-
Acetone
-
Poloxamer 407
-
Purified water
-
Mannitol (as cryoprotectant)
Procedure:
-
Dissolve 300 mg of CTS in a suitable volume of acetone.
-
Prepare a 1% (w/v) Poloxamer 407 aqueous solution.
-
Add the CTS-acetone solution dropwise into 100 mL of the 1% Poloxamer 407 solution under magnetic stirring at 800 rpm at room temperature.
-
Continue stirring the resulting crude dispersion for 4 hours to allow for solvent evaporation.
-
Homogenize the crude dispersion using a high-pressure homogenizer for 5 cycles at 300 bar, followed by 8 cycles at 1000 bar.
-
For lyophilization, add mannitol as a cryoprotectant.
-
Prefreeze the nanosuspension at -40°C for 8 hours.
-
Lyophilize according to the following cycle: -20°C for 8 hours, ramp to 0°C over 12 hours, and secondary drying at 25°C for 5 hours.[1]
2. In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for assessing the oral bioavailability of DCTS formulations.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Divide the rats into two groups: a control group receiving a DCTS suspension and a test group receiving the enhanced DCTS formulation.
-
Administer a single oral dose of the respective formulation (e.g., 20 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.5 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours) post-dosing.[1]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of DCTS using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Signaling Pathways and Experimental Workflows
While the direct signaling pathways of this compound are not extensively characterized, studies on the closely related cryptotanshinone (CTS) have identified several key pathways that may be relevant.
Caption: Key signaling pathways modulated by Cryptotanshinone.
Caption: Workflow for enhancing and evaluating DCTS bioavailability.
References
- 1. Frontiers | Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability [frontiersin.org]
- 2. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent 1,2-Didehydrocryptotanshinone Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results when working with 1,2-Didehydrocryptotanshinone. The information is presented in a question-and-answer format to directly address common challenges encountered during its isolation, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it sourced from?
A1: this compound is a bioactive diterpenoid quinone. It is a structural analogue of cryptotanshinone (B1669641) and is naturally found in the roots of Salvia miltiorrhiza Bge. (Danshen), a plant widely used in traditional Chinese medicine.
Q2: What are the known biological activities of this compound and its analogues?
A2: While specific research on this compound is limited, its close structural analogue, cryptotanshinone, exhibits a wide range of pharmacological effects. These include anti-cancer, anti-inflammatory, neuroprotective, and anti-fibrosis activities.[1][2] The mechanisms of action often involve the modulation of key signaling pathways such as JAK2/STAT3, PI3K/AKT, and NF-κB.[1][2] Dihydrotanshinone (B163075) I, another related compound, has been shown to induce apoptosis in cancer cells.[3]
Q3: What are the primary challenges in working with this compound?
A3: The main challenges include its low abundance in the natural source compared to other major tanshinones, potential for degradation during extraction and purification, and its poor aqueous solubility. Achieving consistent results requires careful optimization of isolation protocols and handling procedures.
Troubleshooting Guides
Section 1: Isolation and Purification
Q1.1: I am getting a low yield of the total tanshinone fraction from my Salvia miltiorrhiza extract. What are the possible reasons?
A1.1: Low yields of tanshinones can be attributed to several factors:
-
Extraction Solvent: Tanshinones are lipid-soluble, so using a less polar solvent like 95% ethanol (B145695) is generally effective.[4] Inefficient extraction may occur with solvents containing a high percentage of water.
-
Extraction Method: Traditional reflux extraction is common, but alternative methods like ultrasonic-assisted or microwave-assisted extraction can improve efficiency and reduce extraction time.[5]
-
Plant Material Quality: The concentration of tanshinones can vary depending on the source, age, and storage conditions of the Salvia miltiorrhiza roots.
-
Extraction Time and Temperature: Insufficient extraction time will result in a lower yield. However, prolonged exposure to high temperatures can lead to the degradation of some tanshinones.
Q1.2: I am having difficulty separating this compound from other tanshinone analogues like cryptotanshinone and tanshinone I during HPLC. How can I improve the resolution?
A1.2: Achieving good separation of tanshinone analogues requires careful optimization of your HPLC method. Consider the following:
-
Column Choice: A C18 column is commonly used and generally provides good separation.[5][6]
-
Mobile Phase Composition: The ratio of organic solvent (typically methanol (B129727) or acetonitrile) to water is critical. A mobile phase of methanol-water (78:22, v/v) with a small amount of acetic acid (0.5%) has been shown to be effective for separating major tanshinones.[5][7] You may need to adjust this ratio or use a gradient elution to improve the resolution of minor components like this compound.
-
Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the run time. A flow rate of 0.5 mL/min to 1.0 mL/min is a good starting point.[5][6]
-
Temperature: Column temperature can affect selectivity. Experimenting with temperatures between 25-35°C may improve separation.
Q1.3: My purified this compound appears to be degrading upon storage. What are the best storage conditions?
A1.3: Tanshinones are known to be sensitive to light and high temperatures. To ensure the stability of your purified this compound:
-
Storage as a Solid: Store the purified compound as a dry powder in a tightly sealed, amber-colored vial to protect it from light. For long-term storage, keeping it at -20°C is recommended.
-
Storage in Solution: If you need to store it in solution, use a suitable organic solvent like DMSO or ethanol. Prepare aliquots to avoid repeated freeze-thaw cycles. Store these solutions at -20°C or -80°C. It is best to prepare fresh solutions for experiments whenever possible.
Section 2: Experimental Use
Q2.1: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2.1: Inconsistent results in biological assays can stem from several sources:
-
Solubility Issues: this compound, like other tanshinones, has poor water solubility. Ensure that the compound is fully dissolved in your stock solution (e.g., in DMSO) before diluting it in your cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and variable results.
-
Purity of the Compound: The presence of other tanshinone analogues or impurities from the isolation process can lead to off-target effects. Verify the purity of your compound using analytical techniques like HPLC or LC-MS.
-
Cell Line Variability: Different cell lines may respond differently to the compound. Ensure that your cell line is appropriate for the expected biological activity and that the cells are healthy and in the exponential growth phase.
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the medium can all influence the outcome of the assay. Keep these parameters consistent across experiments.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Salvia miltiorrhiza
This protocol is a general guideline adapted from methods used for the separation of major tanshinones.[4][8] Optimization may be required for the specific isolation of this compound.
1. Extraction: a. Grind dried roots of Salvia miltiorrhiza into a fine powder. b. Reflux the powdered roots with 95% ethanol at a 1:10 (w/v) ratio for 2 hours. Repeat the extraction twice. c. Pool the ethanol extracts, filter, and concentrate under vacuum using a rotary evaporator to obtain a crude extract.
2. Macroporous Resin Chromatography (Initial Fractionation): a. Dissolve the crude extract in a small amount of ethanol and adsorb it onto a D101 macroporous resin column. b. Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90%) to separate fractions based on polarity. The tanshinone-rich fraction is typically eluted with higher concentrations of ethanol (e.g., 90%).[4][8]
3. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification: a. Dissolve the tanshinone-rich fraction in a suitable solvent (e.g., methanol). b. Purify the individual tanshinones using a preparative HPLC system with a C18 column. c. Use a mobile phase gradient of methanol and water, with the potential addition of a small amount of acetic acid to improve peak shape. d. Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the peak of this compound.[6] e. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Typical Purity of Major Tanshinones after Purification
| Compound | Purity (%) |
| Dihydrotanshinone I | > 96 |
| Tanshinone I | > 97 |
| Cryptotanshinone | > 96 |
| Tanshinone IIA | > 98 |
Data adapted from a study on the simultaneous purification of major tanshinones.[4]
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Postulated signaling pathways modulated by cryptotanshinone and its analogues.
References
- 1. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
- 8. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with cytotoxicity of 1,2-Didehydrocryptotanshinone at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Didehydrocryptotanshinone (DHTS), particularly concerning its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHTS) and why is cytotoxicity a concern at high concentrations?
This compound (DHTS) is a bioactive compound structurally similar to other tanshinones, such as cryptotanshinone (B1669641), which are extracted from the medicinal plant Salvia miltiorrhiza (Danshen). These compounds are investigated for various therapeutic properties, including anticancer activities. However, like many potent bioactive molecules, DHTS can exhibit significant cytotoxicity, especially at higher concentrations. This can manifest as reduced cell viability, induction of cell death, and other adverse cellular effects, which can be a limiting factor in its therapeutic application and experimental use.
Q2: What are the known mechanisms of cytotoxicity for tanshinones like DHTS at high concentrations?
While specific data for DHTS is limited, studies on the structurally similar compound cryptotanshinone (CPT) suggest that high-concentration cytotoxicity is mediated by several mechanisms:
-
Induction of Programmed Cell Death: At high concentrations, tanshinones can trigger various forms of programmed cell death, including apoptosis and necroptosis.
-
Generation of Reactive Oxygen Species (ROS): A key mechanism is the excessive production of ROS within the cells. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Increased ROS levels can lead to a decrease in mitochondrial membrane potential, impairing mitochondrial function and ATP production, which is crucial for cell survival.
-
Modulation of Signaling Pathways: Tanshinones have been shown to activate stress-related signaling pathways, such as the p38 MAPK and JNK pathways, while inhibiting survival pathways like Erk1/2.
Q3: My DHTS is precipitating in the cell culture medium. How can I improve its solubility?
DHTS, like other tanshinones, is a hydrophobic molecule with poor water solubility. To improve its solubility in aqueous cell culture media and avoid precipitation, follow these steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the DHTS powder in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Use a Stepwise Dilution Method: When preparing your final working concentrations, do not add the DMSO stock directly to the full volume of media. Instead, add the required volume of the DMSO stock to a small volume of pre-warmed (37°C) cell culture medium while vortexing or pipetting vigorously to ensure rapid and thorough mixing.
-
Further Dilute to Final Concentration: Add this intermediate solution to the rest of the pre-warmed media to achieve your final desired concentration.
-
Control for Solvent Cytotoxicity: Always include a vehicle control in your experiments (media with the same final concentration of DMSO used in your highest DHTS concentration) to ensure that the observed cytotoxicity is due to the compound and not the solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is advisable to keep the final concentration at or below 0.1% for sensitive cell lines.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at High Concentrations of DHTS
Possible Cause: High concentrations of DHTS are inducing significant cytotoxicity through mechanisms like oxidative stress and programmed cell death.
Troubleshooting Steps:
-
Optimize DHTS Concentration: Perform a dose-response experiment to determine the IC50 value of DHTS for your specific cell line. This will help in selecting a concentration range that is effective for your intended experiment without causing excessive, non-specific cell death.
-
Co-treatment with an Antioxidant: Since a primary mechanism of tanshinone-induced cytotoxicity is the generation of ROS, co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) can be an effective mitigation strategy. NAC can help to quench ROS and restore intracellular glutathione (B108866) levels.
-
Time-Course Experiment: The duration of exposure to DHTS can significantly impact cytotoxicity. Conduct a time-course experiment to determine the optimal incubation time for your desired effect. Shorter incubation times may be sufficient to observe the desired biological activity with reduced cytotoxicity.
-
Assess the Type of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). Understanding the mode of cell death can provide insights into the underlying mechanisms and potential ways to modulate them.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause: Inconsistent results can arise from issues with compound solubility, stability, or experimental variability.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Follow the recommended procedure for dissolving DHTS to prevent precipitation, which can lead to inaccurate effective concentrations. Visually inspect your media for any signs of precipitation before adding it to the cells.
-
Prepare Fresh Solutions: Prepare fresh dilutions of DHTS from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Cell Seeding Density: Ensure that you are seeding a consistent number of cells for each experiment, as cell density can influence the response to cytotoxic agents.
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments. A known cytotoxic agent can serve as a positive control for your cytotoxicity assay, while a vehicle control (DMSO) will account for any effects of the solvent.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of tanshinones in various cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for the structurally similar cryptotanshinone can provide a useful reference point. It is important to note that IC50 values can vary significantly between different cell lines and experimental conditions.[1]
Table 1: IC50 Values of Cryptotanshinone (CT) and other Tanshinones in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cryptotanshinone (CT) | HeLa | > 25 | [2] |
| Cryptotanshinone (CT) | MCF-7 | > 25 | [2] |
| Tanshinone IIA | HeLa | 20.31 | [2] |
| Tanshinone IIA | MCF-7 | 18.52 | [2] |
| Dihydrotanshinone I | MDA-MB-231 | Stronger than CT | [3] |
| Tanshinone I | CL1-5 | ~10 µg/ml (73% inhibition) | [3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[4]
Materials:
-
This compound (DHTS)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DHTS in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHTS-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of DHTS-Induced Cytotoxicity with N-acetyl-L-cysteine (NAC)
This protocol describes how to assess the potential of NAC to rescue cells from DHTS-induced cytotoxicity.
Materials:
-
DHTS
-
N-acetyl-L-cysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Reagents for a cytotoxicity assay (e.g., MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment: Prepare solutions of DHTS at various concentrations and a solution of NAC (a starting concentration of 1-5 mM is often used). Treat the cells with DHTS alone, NAC alone, or a combination of DHTS and NAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
Cytotoxicity Assessment: Assess cell viability using a standard cytotoxicity assay like the MTT assay.
-
Data Analysis: Compare the cell viability in the DHTS-treated groups with the co-treated groups. A significant increase in cell viability in the co-treated groups would suggest that NAC can mitigate DHTS-induced cytotoxicity.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[5]
Materials:
-
DHTS
-
H₂DCFDA probe
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with DHTS at the desired concentrations for the appropriate time. Include a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Detach the cells using trypsin, and then wash them with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for DHTS-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for mitigating DHTS-induced cytotoxicity.
Troubleshooting Logic
Caption: Logical steps for troubleshooting inconsistent results.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
Validation & Comparative
Comparative Analysis of 1,2-Didehydrocryptotanshinone and its Analogs in Cancer Therapy
A detailed guide for researchers on the anti-cancer properties, mechanisms of action, and comparative efficacy of 1,2-Didehydrocryptotanshinone and related compounds.
Cryptotanshinone (CPT), a prominent bioactive compound isolated from the root of Salvia miltiorrhiza Bunge, and its derivatives, have garnered significant attention for their potent anti-cancer activities. This guide provides a comparative overview of the anti-cancer effects of this compound and its closely related analogs, such as Cryptotanshinone and Dihydrotanshinone. It delves into their mechanisms of action, presents comparative experimental data against other anti-cancer agents, and provides detailed experimental protocols for key assays.
Comparative Efficacy of Cryptotanshinone and Other Anti-Cancer Agents
Cryptotanshinone has demonstrated significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines. Its efficacy is often compared to standard chemotherapeutic agents and other natural compounds.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Cryptotanshinone | SW480, HCT116, LOVO (Colorectal) | Growth Inhibition | Notable inhibition | [1] |
| BxPC-3 (Pancreatic) | Apoptosis Induction | Upregulation of cleaved caspase-3, -9 | [1] | |
| ER-positive Breast Cancer Cells | Anti-proliferative | Comparable effects to Tamoxifen | [1] | |
| Tongue Squamous Cell Carcinoma (TSCC) | Proliferation & Migration | Dose-dependent prevention | [1][2] | |
| A375 (Melanoma) | Apoptosis | Enhances TRAIL-induced apoptosis | [3] | |
| Dihydrotanshinone I | Anaplastic Thyroid Cancer (ATC) | Cell Viability | Significant reduction | [4] |
| HCT116/OXA (Oxaliplatin-resistant Colorectal) | Proliferation | Significant inhibition | [5] | |
| Paclitaxel + CPT | TSCC | Proliferation & Apoptosis | Synergistic inhibitory effect | [1] |
| Cisplatin (B142131) + DHT | ATC | Cell Viability | Greater effect than single agents | [4] |
Mechanism of Action: Key Signaling Pathways
Cryptotanshinone and its analogs exert their anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the primary mechanisms is the inhibition of the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth and proliferation. CPT has been shown to inhibit the phosphorylation of key components of this pathway, including mTOR, S6K1, and 4E-BP1, leading to cell cycle arrest in the G0/G1 phase.[6] This is associated with a decrease in cyclin D1 expression and the phosphorylation of the retinoblastoma (Rb) protein.[6]
Another critical target is the STAT3 signaling pathway . STAT3 is a transcription factor that plays a crucial role in cell growth and apoptosis. CPT has been found to inhibit the activation of STAT3, which in turn suppresses the expression of downstream target genes involved in cancer progression.[1]
Furthermore, CPT can induce apoptosis through the generation of Reactive Oxygen Species (ROS) . This ROS production can lead to ER stress and the upregulation of pro-apoptotic proteins.[3] Specifically, CPT has been shown to induce the expression of Death Receptor 5 (DR5) via a ROS-dependent mechanism, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[3]
Caption: Key signaling pathways modulated by Cryptotanshinone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer effects of this compound and its analogs.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Cryptotanshinone) and a vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: General experimental workflow for evaluating anti-cancer effects.
Conclusion
This compound and its related compounds, particularly Cryptotanshinone, represent a promising class of natural products with significant anti-cancer potential. Their ability to target multiple key signaling pathways, such as PI3K/AKT/mTOR and STAT3, and to induce apoptosis highlights their potential for development as therapeutic agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety profiles for cancer treatment. The comparative data and standardized protocols provided in this guide aim to facilitate further investigation into these potent anti-cancer compounds.
References
- 1. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Herbal Compound Cryptotanshinone Restores Sensitivity in Cancer Cells That Are Resistant to the Tumor Necrosis Factor-related Apoptosis-inducing Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cryptotanshinone and its Analogue, 1,2-Didehydrocryptotanshinone, for Drug Development Professionals
A comprehensive guide for researchers and scientists on the bioactivity, mechanisms of action, and experimental evaluation of two closely related tanshinones.
This guide provides a detailed comparative analysis of cryptotanshinone (B1669641) and its structural analogue, 1,2-Didehydrocryptotanshinone. Both are natural products isolated from the medicinal plant Salvia miltiorrhiza (Danshen), which has a long history in traditional Chinese medicine for treating various ailments.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data, detailing their mechanisms of action through key signaling pathways, and providing standardized experimental protocols for their evaluation.
While extensive research has been conducted on the pharmacological properties of cryptotanshinone, there is a notable lack of publicly available data on the specific biological activities of this compound. This guide will present the comprehensive data available for cryptotanshinone and will highlight the existing knowledge gap regarding its didehydro-analogue, thereby identifying an area for future research.
Physicochemical and Pharmacokinetic Profiles
Cryptotanshinone is a lipophilic diterpenoid quinone.[3] Like other tanshinones, it exhibits poor water solubility and low oral bioavailability, which presents a challenge for its clinical application.[4]
Table 1: Physicochemical and Pharmacokinetic Properties of Cryptotanshinone
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₃ | [3] |
| Molecular Weight | 296.36 g/mol | [3] |
| Oral Bioavailability | Low | [4] |
Comparative Biological Activity
Cryptotanshinone has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[3] The primary focus of research has been on its potent cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Cryptotanshinone (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | ~8.5 | [5] |
| DU145 | Prostate Cancer | ~5.2 | [5] |
| CL1-5 | Lung Adenocarcinoma | >10 µg/ml (less potent than Tanshinone I) | [6] |
| MDA-MB-231 | Breast Cancer | Not specified (antiproliferative) | [6] |
| HL-60 | Promyelocytic Leukemia | Not specified (cytotoxic) | [7] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Currently, there is no available data in the searched literature detailing the IC₅₀ values or other quantitative measures of bioactivity for This compound . This significant data gap prevents a direct quantitative comparison of the two compounds.
Mechanisms of Action: Key Signaling Pathways
Cryptotanshinone exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of new drugs.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Cryptotanshinone has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to the suppression of cancer cell proliferation.[3][5]
Caption: PI3K/Akt signaling pathway and the inhibitory action of Cryptotanshinone.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[3] Constitutive activation of STAT3 is observed in many human cancers. Cryptotanshinone has been identified as an inhibitor of STAT3 signaling.[3]
Caption: STAT3 signaling pathway and the inhibitory action of Cryptotanshinone.
Experimental Protocols
To facilitate further research and ensure the reproducibility of results, this section provides detailed methodologies for key experiments cited in the evaluation of tanshinones.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., Rh30, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Cryptotanshinone and/or this compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
Cryptotanshinone is a promising natural product with well-documented anticancer and anti-inflammatory properties, mediated through the inhibition of key signaling pathways such as PI3K/Akt and STAT3. However, a significant knowledge gap exists regarding the biological activity of its structural analogue, this compound.
Future research should focus on:
-
Biological evaluation of this compound: Conducting in vitro and in vivo studies to determine its cytotoxic, anti-inflammatory, and other pharmacological activities.
-
Direct comparative studies: Performing head-to-head comparisons of this compound and cryptotanshinone to understand the structure-activity relationship and identify the more potent analogue.
-
Pharmacokinetic and toxicity profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of this compound.
Addressing these research questions will provide a more complete understanding of this class of compounds and could lead to the development of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 6. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone | 125623-97-4 | Benchchem [benchchem.com]
1,2-Didehydrocryptotanshinone vs other tanshinones in inhibiting CYP enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various tanshinones, active compounds from Salvia miltiorrhiza (Danshen), on cytochrome P450 (CYP) enzymes. Understanding these interactions is crucial for predicting potential herb-drug interactions and ensuring the safety and efficacy of therapeutic agents. While this guide aims to be comprehensive, it is important to note that specific data on the CYP inhibitory effects of 1,2-didehydrocryptotanshinone was not available in the reviewed literature. The following sections detail the inhibitory profiles of other major tanshinones.
Quantitative Comparison of CYP Enzyme Inhibition by Tanshinones
The inhibitory potential of tanshinones varies significantly across different CYP isozymes. The following table summarizes the available in vitro data, primarily presenting the inhibition constant (Ki) and IC50 values. Lower values indicate more potent inhibition.
| Tanshinone | CYP Isozyme | Inhibition Constant (Ki) (µM) | IC50 (µM) | Inhibition Mode |
| Tanshinone I | CYP1A2 | 1.5 - 2.5 | - | Competitive |
| CYP2C9 | 22 - 62 | - | Competitive | |
| CYP2E1 | 3.67 | - | Competitive | |
| CYP3A4 | 86 - 220 | - | Weak Competitive | |
| CYP2C19 | - | >100 | Weak Inhibition | |
| Tanshinone IIA | CYP1A2 | 1.5 - 2.5 | - | Competitive |
| CYP2C9 | 22 - 62 | - | Competitive | |
| CYP2E1 | - | - | - | |
| CYP3A4 | 86 - 220 | - | Weak Competitive | |
| CYP2C19 | - | >100 | No Inhibition | |
| Cryptotanshinone | CYP1A2 | 1.5 - 2.5 | - | Competitive |
| CYP2C9 | 22 - 62 | - | Competitive | |
| CYP2E1 | 10.8 | - | Competitive | |
| CYP3A4 | 86 - 220 | - | Weak Competitive | |
| CYP2C19 | - | >100 | No Inhibition | |
| Dihydrotanshinone | CYP1A2 | 0.53 | - | Competitive |
| CYP2C9 | 1.92 | - | Competitive | |
| CYP2E1 | - | - | Uncompetitive | |
| CYP3A4 | 2.11 | - | Noncompetitive | |
| CYP2C19 | - | Potent Inhibition | Mixed |
Data compiled from multiple sources.[1][2] Note that direct comparison of IC50 and Ki values should be done with caution as experimental conditions can vary.
Experimental Protocols
The data presented in this guide are derived from in vitro studies utilizing human liver microsomes (HLMs) or recombinant human CYP isoforms. A generalized experimental protocol for determining CYP inhibition is outlined below.
CYP Inhibition Assay (In Vitro)
1. Preparation of Incubation Mixtures:
-
Microsomes: Pooled human liver microsomes are used as the enzyme source.
-
Substrates: Specific probe substrates for each CYP isoform are used (e.g., phenacetin (B1679774) for CYP1A2, tolbutamide (B1681337) for CYP2C9, chlorzoxazone (B1668890) for CYP2E1, and testosterone (B1683101) for CYP3A4).[1]
-
Inhibitors: Varying concentrations of the tanshinone being tested are added to the incubation mixtures.
-
Cofactors: An NADPH-generating system is included to initiate the metabolic reaction.
2. Incubation:
-
The reaction mixtures are pre-incubated at 37°C.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
The incubation is carried out for a specific time, ensuring linear reaction kinetics.
3. Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant, containing the metabolite of the probe substrate, is collected for analysis.
4. Analytical Method:
-
The concentration of the metabolite is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
5. Data Analysis:
-
The rate of metabolite formation is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), enzyme kinetic studies are performed with varying concentrations of both the substrate and the inhibitor. The data are then fitted to different enzyme inhibition models using software like GraphPad Prism.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro CYP inhibition assay.
Caption: Workflow for a typical in vitro CYP inhibition assay.
Signaling Pathways and Logical Relationships
The interaction between tanshinones and CYP enzymes is a direct inhibitory relationship. The following diagram illustrates this fundamental interaction.
Caption: Inhibition of CYP-mediated drug metabolism by tanshinones.
References
Unraveling the Action of 1,2-Didehydrocryptotanshinone: A Comparative Guide to its Presumed Mechanism
For Researchers, Scientists, and Drug Development Professionals
While direct experimental validation for the mechanism of action of 1,2-Didehydrocryptotanshinone is limited in publicly available literature, its close structural similarity to the well-studied compound Cryptotanshinone (CTS) allows for a strong inference of its biological activities. This guide provides a comparative analysis of the validated mechanisms of action for Cryptotanshinone and other related tanshinones, offering a predictive framework for understanding this compound.
This compound (C₁₉H₁₈O₃) is a structural analog of Cryptotanshinone (C₁₉H₂₀O₃), suggesting it shares the core pharmacophore responsible for the bioactivity of this class of compounds. The primary mechanisms of action for Cryptotanshinone and its analogs revolve around the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
Core Signaling Pathways Targeted by Tanshinones
Tanshinones, including Cryptotanshinone, have been demonstrated to exert their effects by targeting several critical intracellular signaling cascades.[1][2] The most prominently implicated pathways are the PI3K/Akt/mTOR and the JAK/STAT pathways.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[3] In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.
Cryptotanshinone has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and the induction of apoptosis in various cancer cell lines.[1][4] This inhibition is a key component of its anti-cancer effects. Similarly, other tanshinones like Tanshinone I and Tanshinone IIA also exhibit inhibitory effects on this pathway.[5][6]
The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, where they regulate gene expression involved in immunity, proliferation, and apoptosis.[7] Constitutive activation of STAT3, a key member of this pathway, is a hallmark of many human cancers.
Cryptotanshinone is a known inhibitor of STAT3, preventing its phosphorylation at Tyr705, which is a critical step for its activation and nuclear translocation.[7][8][9] By inhibiting STAT3, Cryptotanshinone downregulates the expression of downstream target genes that promote cancer cell survival and proliferation, such as Bcl-2, cyclin D1, and survivin.[8][9] Dihydrotanshinone I and Tanshinone I have also been reported to suppress the JAK2/STAT3 pathway.[1][10]
Comparative Efficacy: In Vitro Studies
The anti-proliferative activity of various tanshinones has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative summary of reported IC50 values for Cryptotanshinone and Dihydrotanshinone I.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1 | [11] |
| Cryptotanshinone | DU145 | Prostate Cancer | ~3.5 | [11] |
| Cryptotanshinone | A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | [12] |
| Cryptotanshinone | B16 | Melanoma | 12.37 | [13] |
| Cryptotanshinone | B16BL6 | Melanoma | 8.65 | [13] |
| Dihydrotanshinone I | DU145 | Prostate Cancer | > 20 | [11] |
| Dihydrotanshinone I | Rh30 | Rhabdomyosarcoma | > 20 | [11] |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | [14] |
Visualizing the Mechanisms of Action
To better understand the intricate signaling networks targeted by these compounds, the following diagrams illustrate the key pathways and a general experimental workflow for their validation.
Caption: Inferred inhibitory action on the PI3K/Akt/mTOR pathway.
References
- 1. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cryptotanshinone | C19H20O3 | CID 160254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tanshinone I inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of tanshinones in activating Nrf2. A DFT study and implications for multifunctional antioxidant discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
A Comparative Analysis of the Anti-Inflammatory Activity of 1,2-Didehydrocryptotanshinone and Standard Non-Steroidal Anti-Inflammatory Drugs
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the anti-inflammatory activity of 1,2-Didehydrocryptotanshinone, a natural compound, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen (B1674241), Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.
Disclaimer: Direct comparative experimental data for this compound against the selected NSAIDs is limited in the current scientific literature. Therefore, this guide utilizes data available for the closely related compound, cryptotanshinone (B1669641), as a proxy to provide a foundational comparison. The structural similarity between these molecules suggests potentially analogous biological activities, a hypothesis that warrants further dedicated investigation.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of cryptotanshinone and the comparator drugs. It is crucial to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Target/Assay | IC50 / Inhibition (%) | Cell Line / Model |
| Cryptotanshinone | TNF-α production | Significant inhibition | LPS-stimulated RAW264.7 macrophages |
| IL-6 production | Significant inhibition | LPS-stimulated RAW264.7 macrophages | |
| IL-1β production | Significant inhibition | LPS-stimulated THP-1 macrophages[1] | |
| COX-2 enzymatic activity | Reduces PGE2 synthesis | Insect sf-9 cells expressing human COX-2[2] | |
| Ibuprofen | COX-1 Inhibition | Varies by study | Various |
| COX-2 Inhibition | Varies by study | Various | |
| Inflammatory Markers | Reduces TNF-α, MCP-1 | LPS-stimulated C2C12 cells[3] | |
| Diclofenac | COX-1 Inhibition | Varies by study | Various |
| COX-2 Inhibition | Varies by study | Various | |
| PGE2 production | 95% inhibition (at 125 µg/L) | Explants of membranes from failed total hip replacement[4] | |
| Celecoxib | COX-1 Inhibition | Selective for COX-2 | Various |
| COX-2 Inhibition | Varies by study | Various | |
| PGE2 production | 29.4 ± 9.1% decrease | LPS-stimulated hMDMs[5] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these compounds are mediated through distinct and overlapping signaling pathways.
This compound (based on Cryptotanshinone data):
Cryptotanshinone exerts its anti-inflammatory effects through a multi-targeted approach. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, without affecting its expression.[2] Furthermore, it modulates key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] By inhibiting these pathways, cryptotanshinone reduces the production of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6][7]
Ibuprofen and Diclofenac:
As traditional NSAIDs, both Ibuprofen and Diclofenac are non-selective inhibitors of COX-1 and COX-2 enzymes.[8] Inhibition of COX-2 leads to the desired anti-inflammatory, analgesic, and antipyretic effects by reducing prostaglandin (B15479496) synthesis at the site of inflammation. However, the concurrent inhibition of the constitutively expressed COX-1 enzyme can lead to gastrointestinal side effects.[8]
Celecoxib:
Celecoxib is a selective COX-2 inhibitor, designed to preferentially block the COX-2 enzyme involved in inflammation while sparing the COX-1 enzyme that plays a protective role in the gastrointestinal tract.[9] This selectivity is attributed to structural differences in the active sites of the two COX isoforms.[10]
Signaling Pathway Diagrams
Caption: Mechanism of action for common NSAIDs.
Caption: Anti-inflammatory signaling pathways of Cryptotanshinone.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory activity.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) or a known anti-inflammatory drug (e.g., Ibuprofen, Diclofenac, Celecoxib) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (from E. coli) to the cell culture medium at a final concentration of 1 µg/mL. A vehicle control group (without test compound) and a negative control group (without LPS stimulation) are included.
-
Incubation: The cells are incubated for a further 24 hours to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA to assess COX-2 activity.
-
-
Data Analysis: The percentage inhibition of each inflammatory mediator by the test compound is calculated relative to the LPS-stimulated control group. IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from dose-response curves.
Caption: In vitro anti-inflammatory assay workflow.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., this compound). The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated at each time point relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: In vivo carrageenan-induced paw edema workflow.
Conclusion
The available evidence suggests that cryptotanshinone, a close structural analog of this compound, possesses significant anti-inflammatory properties. Its multi-target mechanism of action, involving the inhibition of COX-2 activity and key inflammatory signaling pathways like NF-κB and MAPK, presents a compelling profile for further investigation. While direct comparative data with standard NSAIDs is lacking for this compound, the preliminary findings for cryptotanshinone indicate its potential as a novel anti-inflammatory agent. Future research should focus on conducting head-to-head comparative studies of this compound with Ibuprofen, Diclofenac, and Celecoxib using standardized in vitro and in vivo models to definitively establish its relative efficacy and therapeutic potential.
References
- 1. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of IL-1beta, IL-6, TNF-alpha and PGE(2) by pharmacological agents in explants of membranes from failed total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 1,2-Didehydrocryptotanshinone's Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1,2-Didehydrocryptotanshinone, also known as Cryptotanshinone (CPT), across various cancer cell lines. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on its anti-cancer efficacy and mechanisms of action.
Quantitative Bioactivity Data
The anti-proliferative activity of Cryptotanshinone is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Cryptotanshinone vary across different cancer cell lines, indicating differential sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| Rh30 | Rhabdomyosarcoma | ~5.1 | 48 | One Solution Assay |
| DU145 | Prostate Cancer | ~3.5 | 48 | One Solution Assay |
| A2780 | Ovarian Cancer | 11.39 | 24 | CCK-8 Assay |
| A2780 | Ovarian Cancer | 8.49 | 48 | CCK-8 Assay |
| B16 | Melanoma | 12.37 | Not Specified | MTT Assay |
| B16BL6 | Melanoma (High Metastatic) | 8.65 | Not Specified | MTT Assay |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated, but potent | Not Specified | Not Specified |
| SW480 | Colorectal Adenocarcinoma | Not explicitly stated, but potent | Not Specified | Not Specified |
| LOVO | Colorectal Adenocarcinoma | Not explicitly stated, but potent | Not Specified | Not Specified |
| A498 | Renal Cell Carcinoma | Not explicitly stated, but potent | 48 | Not Specified |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but potent | 48 | Not Specified |
| ACHN | Renal Cell Carcinoma | Not explicitly stated, but potent | 48 | Not Specified |
| HCCC-9810 | Cholangiocarcinoma | Significant inhibition at 10-50 µmol/L | 24, 48, 72 | MTT Assay |
| RBE | Cholangiocarcinoma | Significant inhibition at 10-50 µmol/L | 24, 48, 72 | MTT Assay |
| K562 | Chronic Myeloid Leukemia | Apoptosis induced at 10, 20 µM | 24 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of Cryptotanshinone.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Cryptotanshinone and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: After treatment with Cryptotanshinone, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, p-STAT3, total mTOR, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with Cryptotanshinone for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by Cryptotanshinone and a typical experimental workflow for its bioactivity assessment.
Experimental Workflow Diagram
References
A Head-to-Head Comparison: 1,2-Didehydrocryptotanshinone and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental data and therapeutic potential of two prominent tanshinones.
Derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), tanshinones are a class of bioactive compounds that have garnered significant interest for their therapeutic potential. Among the numerous derivatives, 1,2-Didehydrocryptotanshinone and Tanshinone IIA stand out for their notable anti-inflammatory and anti-cancer properties. This guide provides a comprehensive head-to-head comparison of these two compounds, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action to inform future research and drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Tanshinone IIA is crucial for interpreting their biological activities and designing effective delivery systems. Both are lipophilic diterpenoid quinones, a characteristic that influences their solubility and bioavailability.
| Property | This compound | Tanshinone IIA |
| Molecular Formula | C₁₉H₁₈O₃ | C₁₉H₁₈O₃ |
| Molecular Weight | 294.34 g/mol | 294.34 g/mol |
| CAS Number | 891854-92-5[1] | 568-72-9 |
| Appearance | Reddish crystalline powder | Reddish-brown crystalline powder |
| Solubility | Soluble in organic solvents like DMSO, chloroform, and ethyl acetate[1] | Soluble in organic solvents such as dimethyl sulfoxide, ethanol, acetone, ether, and benzene.[2] Insoluble or slightly soluble in water.[2] |
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies between this compound and Tanshinone IIA are limited, existing research on related tanshinones provides valuable insights into their relative potency and efficacy in key therapeutic areas.
Anti-Cancer Activity
Tanshinones have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects across a range of cancer cell lines.[3] Studies comparing various tanshinone derivatives have revealed differences in their anti-proliferative activities.
Comparative Anti-proliferative Activity of Tanshinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cryptotanshinone (B1669641) | Rh30 (Rhabdomyosarcoma) | Low µM | [4] |
| Cryptotanshinone | DU145 (Prostate Cancer) | Low µM | [4] |
| Tanshinone I | Rh30 (Rhabdomyosarcoma) | Less effective than Cryptotanshinone | [4] |
| Tanshinone I | DU145 (Prostate Cancer) | Less effective than Cryptotanshinone | [4] |
| Tanshinone IIA | Rh30 (Rhabdomyosarcoma) | Less effective than Cryptotanshinone | [4] |
| Tanshinone IIA | DU145 (Prostate Cancer) | Less effective than Cryptotanshinone | [4] |
| 1,2-didehydrotanshinone IIA | Diacylglycerol acyltransferase | 20.46 ± 1.68 | [5] |
| 1,2-didehydromiltirone | Diacylglycerol acyltransferase | 3.99 ± 0.25 | [5] |
| Cryptotanshinone | Diacylglycerol acyltransferase | 3.88 ± 0.24 | [5] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
One study found that cryptotanshinone, a structurally similar compound to this compound, potently inhibited the growth of rhabdomyosarcoma (Rh30) and prostate cancer (DU145) cells at low micromolar concentrations, while Tanshinone I and Tanshinone IIA were less effective.[4] Another study investigating the inhibitory activity of tanshinones on diacylglycerol acyltransferase found that 1,2-didehydromiltirone and cryptotanshinone exhibited significantly lower IC₅₀ values compared to 1,2-didehydrotanshinone IIA, suggesting greater potency.[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and tanshinones have shown promise in modulating inflammatory pathways.
Comparative Anti-inflammatory Activity of Tanshinone Derivatives
A study comparing the anti-inflammatory effects of various tanshinones isolated from Salvia miltiorrhiza var. alba roots found that ten of the eleven tested compounds, excluding compound 5, exhibited stronger inhibitory effects on the mRNA and protein expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-8 than Tanshinone IIA in lipopolysaccharide-stimulated THP-1 macrophages.[6] This suggests that other tanshinone derivatives, potentially including this compound, may possess superior anti-inflammatory properties compared to the more extensively studied Tanshinone IIA.
Mechanisms of Action: A Look at the Signaling Pathways
The therapeutic effects of this compound and Tanshinone IIA are underpinned by their ability to modulate a complex network of cellular signaling pathways.
Tanshinone IIA
Tanshinone IIA has been shown to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[7] It can modulate several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for the anti-cancer activity of many natural products, including Tanshinone IIA.[7]
-
MAPK Pathway: Tanshinone IIA can influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival.[3]
-
NF-κB Signaling: By inhibiting the NF-κB pathway, Tanshinone IIA can suppress inflammatory responses and inhibit cancer cell migration and invasion.[7]
This compound
While specific mechanistic studies on this compound are less abundant, research on the closely related cryptotanshinone provides valuable clues. Cryptotanshinone has been shown to inhibit cancer cell proliferation by suppressing the mTOR signaling pathway, leading to cell cycle arrest.[8] It also exhibits anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) enzyme activity.[9] It is plausible that this compound shares similar mechanisms of action.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section outlines the general methodologies employed in the assessment of the anti-cancer and anti-inflammatory properties of tanshinones.
Anti-Cancer Activity Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the tanshinone compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Method:
-
Treat cancer cells with the tanshinone compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can then be quantified.
-
Anti-inflammatory Activity Assays
1. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To assess the inhibitory effect of the compounds on the production of the pro-inflammatory mediator nitric oxide.
-
Method:
-
Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the tanshinone compound.
-
Collect the cell culture supernatant after a specified incubation period.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO, in the sample.
-
2. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Method:
-
Stimulate immune cells (e.g., macrophages or peripheral blood mononuclear cells) with an inflammatory stimulus in the presence or absence of the tanshinone compound.
-
Collect the cell culture supernatant.
-
Use a specific enzyme-linked immunosorbent assay (ELISA) kit for each cytokine to be measured, following the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with another enzyme-linked antibody, and measuring the resulting colorimetric reaction.
-
Conclusion and Future Directions
The available evidence suggests that both this compound and Tanshinone IIA are promising candidates for further investigation as anti-cancer and anti-inflammatory agents. While Tanshinone IIA has been more extensively studied, preliminary data on related compounds indicate that this compound may possess comparable or even superior activity in certain contexts.
A significant gap in the literature remains regarding the direct, head-to-head comparison of these two specific compounds. Future research should prioritize such studies, employing standardized experimental protocols to generate robust and comparable quantitative data. This will be crucial for elucidating their relative therapeutic potential and guiding the selection of the most promising candidates for further preclinical and clinical development. A deeper understanding of their structure-activity relationships will also be instrumental in the design of novel, more potent tanshinone derivatives.
References
- 1. This compound | CAS:891854-92-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2-Didehydrocryptotanshinone
Essential Safety and Handling Guide for 1,2-Didehydrocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a member of the tanshinone family of compounds. The following procedures are based on available data for structurally similar compounds and general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications |
| Primary Containment | Fume Hood | Use a certified chemical fume hood to minimize inhalation of dust or aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][2] Always use two pairs of gloves (double-gloving).[3] |
| Eye Protection | Safety goggles or face shield | Wear chemical splash goggles for primary protection.[1][2] A face shield should be used in addition to goggles when there is a significant risk of splashes.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn.[1] For larger quantities or when splashes are likely, a chemical-resistant apron or coveralls are recommended.[1][2] |
| Respiratory Protection | Respirator | In situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 for dusts or a full-face respirator with appropriate cartridges for vapors) is necessary.[2][3][4] |
| Foot Protection | Closed-toe shoes | Always wear closed-toe shoes in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical when working with this compound.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as Cryptotanshinone or 15,16-Dihydrotanshinone I, is readily accessible.[5][6]
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Have an emergency spill kit readily available.
-
-
Handling the Compound :
-
After Handling :
-
Thoroughly wash hands with soap and water after removing gloves.[7]
-
Clean all contaminated surfaces with an appropriate solvent and then wipe down with a detergent solution.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan: Managing Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All solid waste (e.g., excess compound, contaminated wipes) and liquid waste (e.g., solutions containing the compound) must be collected in designated, labeled hazardous waste containers.[8]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Do not mix with other waste streams.[8]
-
Store waste containers in a designated secondary containment area.
-
-
Contaminated Materials :
-
Disposable PPE (gloves, lab coats, etc.) that is contaminated should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty chemical containers must be triple-rinsed with a suitable solvent.[9] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste.[9]
-
-
Disposal Request :
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[10]
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. brighthr.com [brighthr.com]
- 2. trimaco.com [trimaco.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
